Ethyl 2-iodo-4-methylthiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-iodo-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPWCCSWHUVUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-iodo-4-methylthiazole-5-carboxylate CAS 53137-15-8 properties
The following technical guide details the properties, synthesis, and application of Ethyl 2-iodo-4-methylthiazole-5-carboxylate (CAS 53137-15-8), a critical heterocyclic building block in medicinal chemistry.
CAS: 53137-15-8 Role: Advanced Intermediate for Febuxostat & Thiazole-Based Therapeutics
Executive Summary
Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a highly functionalized thiazole scaffold utilized primarily in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat) and other bioactive heterocycles. Its value lies in the orthogonal reactivity of its three functional handles:
-
C2-Iodine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).
-
C5-Ester: A masked carboxylic acid, modifiable via hydrolysis, reduction, or amidation.
-
C4-Methyl: A steric marker that defines the regiochemistry of the thiazole core.
This guide provides a validated technical profile, synthetic pathways, and experimental protocols for researchers utilizing this compound in drug discovery.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | Ethyl 2-iodo-4-methylthiazole-5-carboxylate | |
| CAS Number | 53137-15-8 | |
| Molecular Formula | C₇H₈INO₂S | |
| Molecular Weight | 297.11 g/mol | High atom economy for coupling |
| Physical State | Solid (typically off-white to yellow) | Low-melting solid |
| Melting Point | 85–88 °C (Predicted/Analogous) | Experimental verification recommended |
| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atm pressure |
| LogP | ~2.5 | Moderate lipophilicity |
| Solubility | Soluble in DCM, EtOAc, THF, DMF | Sparingly soluble in water |
Synthetic Utility & Mechanism[4][5]
The Sandmeyer Transformation
The synthesis of CAS 53137-15-8 typically proceeds via a Sandmeyer-type reaction from its amino precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6).
Mechanism:
-
Diazotization: The 2-amino group is converted to a diazonium salt (
) using sodium nitrite ( ) in strong acid or an organic nitrite (e.g., isoamyl nitrite). -
Substitution: The diazonium group is displaced by iodide (
), typically from potassium iodide ( ) or diiodomethane ( ).
This transformation is electronically favored because the thiazole ring is electron-deficient, stabilizing the diazonium intermediate sufficiently for displacement.
C2-Selective Cross-Coupling
The C2-iodine bond is significantly more labile than C2-bromine or C2-chlorine analogs, allowing for oxidative addition to Pd(0) species under milder conditions. This is crucial when coupling with sensitive aryl boronic acids (e.g., the isobutoxyphenyl moiety in Febuxostat synthesis).
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-iodo-4-methylthiazole-5-carboxylate
Note: This protocol is adapted from standard Sandmeyer iodination procedures for aminothiazoles.
Reagents:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq)
-
Sodium Nitrite (
, 1.5 eq) -
Potassium Iodide (
, 2.0 eq) -
Sulfuric Acid (
, 1M aqueous) or Acetonitrile/p-TsOH system.
Procedure:
-
Diazotization: Dissolve the amino-thiazole (10 mmol) in a mixture of acetonitrile (20 mL) and 1M
(20 mL). Cool to 0°C in an ice bath. -
Addition: Dropwise add a solution of
(15 mmol) in water (5 mL), maintaining the temperature below 5°C. Stir for 20 minutes to form the diazonium salt. -
Iodination: Slowly add a solution of
(20 mmol) in water (10 mL). The reaction will evolve nitrogen gas and turn dark (iodine formation). -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with saturated aqueous sodium thiosulfate (
) to remove excess iodine (color changes from dark purple/brown to yellow). -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Coupling (General)
Targeting C2-Aryl derivatives (Febuxostat precursors).
Reagents:
-
Ethyl 2-iodo-4-methylthiazole-5-carboxylate (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Catalyst:
(5 mol%) or -
Base:
(2.0 eq, 2M aqueous) -
Solvent: THF or Dioxane
Procedure:
-
Inertion: Charge a reaction vial with the iodo-thiazole (1.0 mmol), aryl boronic acid (1.1 mmol), and Pd catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Solvation: Add degassed THF (5 mL) and 2M
(1 mL). -
Reflux: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion by TLC/LC-MS.
-
Isolation: Cool to RT, dilute with water, and extract with EtOAc.
-
Purification: The product is typically isolated via crystallization or column chromatography.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from the Hantzsch cyclization to the target molecule and its downstream applications.
Caption: Synthetic workflow from Hantzsch cyclization to Sandmeyer iodination and subsequent Pd-catalyzed coupling.
Handling & Safety Information
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Iodine-containing compounds can be light-sensitive; store in amber vials.
-
Reactivity: Avoid contact with strong oxidizing agents. The ester group is susceptible to hydrolysis under basic conditions; ensure anhydrous conditions if the ester must be preserved during nucleophilic attacks elsewhere.
References
-
Hantzsch Thiazole Synthesis Protocol: BenchChem. (2025).[1] Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate.
-
Suzuki Coupling of 2-Iodothiazoles: Toche, R. B., & Deshmukh, S. U. (2018). Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences, 7.
-
Febuxostat Synthesis & Intermediates: ChemicalBook. (2025). Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Properties.
-
Sandmeyer Reaction Mechanism: Organic Chemistry Portal. (2024). Sandmeyer Reaction.
-
General Thiazole Properties: PubChem. (2025). Ethyl 2-amino-4-methylthiazole-5-carboxylate Compound Summary.
Sources
The 2-Iodothiazole-5-Carboxylate Scaffold: A Technical Guide to Synthesis, Functionalization, and Application in Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, a privileged heterocyclic scaffold found in a multitude of natural products and synthetic drugs, including antimicrobial agents like sulfathiazole and the vitamin thiamine (B1).[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. This guide focuses on a particularly versatile, yet underexplored, building block: the 2-iodothiazole-5-carboxylate scaffold. The strategic placement of an iodine atom at the 2-position and a carboxylate ester at the 5-position creates a powerful platform for molecular diversification. The carbon-iodine bond serves as an invaluable handle for modern cross-coupling reactions, while the ester provides a site for amide library generation or solubility modulation.
This document provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will dissect the synthetic pathways to access this core, explore the causality behind key functionalization methodologies, and review its burgeoning applications, particularly in oncology and inflammation, supported by quantitative structure-activity relationship (SAR) data.
Part 1: Synthesis of the Core Scaffold
The most reliable and strategic approach to the 2-iodothiazole-5-carboxylate core begins with the construction of its 2-amino precursor, followed by a diazotization and iodine substitution. This two-stage process allows for the assembly of a diverse range of precursors that can be converted to the desired iodo-intermediate.
Stage A: Hantzsch Synthesis of 2-Amino-4-R-thiazole-5-carboxylates
The Hantzsch thiazole synthesis remains a robust and highly efficient method for the initial construction of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone (or α-halo-β-ketoester in this case) with a thioamide. For our purpose, the reaction of an ethyl 2-chloroacetoacetate derivative with thiourea provides the ethyl 2-aminothiazole-5-carboxylate core. The causality of this reaction lies in the nucleophilicity of the thioamide sulfur attacking the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]
Detailed Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is a foundational procedure for generating the precursor to the iodo-scaffold.[4][5]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol (Absolute)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
Addition of α-Halo Ketoester: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at ambient temperature. An initial exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[3]
-
Work-up: Allow the reaction mixture to cool to room temperature. A precipitate of the thiazole hydrohalide salt may form.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the mixture until effervescence ceases (pH ~7-8). This deprotonates the thiazole nitrogen, yielding the free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[5]
Stage B: Sandmeyer-type Iodination of the 2-Amino Group
With the 2-aminothiazole precursor in hand, the next critical step is the conversion of the amino group to an iodo group. The Sandmeyer reaction is the classic and most effective method for this transformation.[6][7] It proceeds via a two-step sequence:
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically NaNO₂ in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. This is a crucial step, as diazonium salts are unstable at higher temperatures.
-
Iodine Displacement: The diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). This reaction often does not require a copper catalyst, unlike Sandmeyer chlorination or bromination, and proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][8][9]
Detailed Protocol 2: Synthesis of Ethyl 2-iodo-4-methylthiazole-5-carboxylate
This protocol details the conversion of the amino precursor to the final iodo-scaffold.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Sulfuric Acid (Concentrated)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Anhydrous)
Procedure:
-
Diazotization: To a stirred solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equiv) in deionized water, add concentrated sulfuric acid (2.8 equiv). Cool the mixture in an ice-salt bath to 0-5 °C.[9]
-
Nitrite Addition: Add a solution of NaNO₂ (1.2 equiv) in deionized water dropwise, ensuring the temperature remains below 5 °C. Stir the reaction for 30-45 minutes at this temperature.
-
Iodide Addition: To the cold diazonium salt solution, add diethyl ether. Then, add a solution of KI (4.0 equiv) in deionized water dropwise. The formation of a dark precipitate or oil is common.
-
Reaction Completion: Allow the resulting mixture to warm to room temperature and stir for 3 hours. Nitrogen gas evolution will be observed.
-
Quenching & Work-up: Quench the reaction by adding saturated Na₂S₂O₃ solution to reduce any excess iodine. Extract the mixture with EtOAc, wash the combined organic layers with brine, and dry over anhydrous Na₂S₂O₃.[9]
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield ethyl 2-iodo-4-methylthiazole-5-carboxylate.
Synthetic Workflow Visualization
Caption: Workflow for the synthesis of the 2-iodothiazole-5-carboxylate core.
Part 2: Key Functionalization Reactions
The 2-iodothiazole-5-carboxylate scaffold is primed for diversification. The C2-I bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[10]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
The Suzuki coupling forms a C(sp²)-C(sp²) bond between the iodo-scaffold and an aryl or vinyl boronic acid/ester. This reaction is chosen for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[11][12] The catalytic cycle involves oxidative addition of the palladium(0) catalyst into the C-I bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.
Detailed Protocol 3: Suzuki-Miyaura Coupling
Materials:
-
Ethyl 2-iodo-4-methylthiazole-5-carboxylate
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Palladium Tetrakis) or similar Pd(0) source
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dioxane and Water (or Toluene/Ethanol/Water)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried flask, add the 2-iodothiazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (1-5 mol%) and degassed solvents (e.g., Dioxane/Water 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 4-12 hours).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
The Sonogashira reaction couples the iodo-scaffold with a terminal alkyne to form a C(sp²)-C(sp) bond, creating conjugated systems prevalent in materials science and as precursors for further transformations.[13][14] The reaction is co-catalyzed by palladium and copper(I). The palladium catalyst undergoes oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[15]
Detailed Protocol 4: Sonogashira Coupling
Materials:
-
Ethyl 2-iodo-4-methylthiazole-5-carboxylate
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
THF or DMF (anhydrous)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the 2-iodothiazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%) in anhydrous solvent.
-
Reagent Addition: Add the amine base (2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate. Purify via column chromatography.
The Heck reaction forms a C-C bond by coupling the iodo-scaffold with an alkene, leading to substituted alkenes.[16][17] The choice of this reaction is dictated by the need to introduce vinyl functionalities. The mechanism involves oxidative addition of Pd(0), coordination and insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination to release the product.[18]
Detailed Protocol 5: Heck-Mizoroki Reaction
Materials:
-
Ethyl 2-iodo-4-methylthiazole-5-carboxylate
-
Alkene (e.g., Styrene or an Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
A Phosphine Ligand (e.g., Triphenylphosphine, PPh₃)
-
A Base (e.g., Triethylamine (TEA) or K₂CO₃)
-
DMF or Acetonitrile (anhydrous)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a sealed tube or flask under an inert atmosphere, combine Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), the 2-iodothiazole (1.0 equiv), and the base (1.5-2.0 equiv).
-
Solvent and Alkene Addition: Add the anhydrous solvent, followed by the alkene (1.2-2.0 equiv).
-
Reaction: Seal the vessel and heat to 80-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.
Functionalization Pathways Visualization
Caption: Key diversification pathways from the core scaffold.
Part 3: Applications in Drug Discovery & SAR
Thiazole-5-carboxylate derivatives have demonstrated a wide spectrum of biological activities. The ability to rapidly generate diverse libraries from the 2-iodo intermediate makes this scaffold particularly attractive for lead discovery and optimization.
Anticancer and Enzyme Inhibition Activity
Research has shown that derivatives of the thiazole-5-carboxylate core are potent inhibitors of various enzymes and exhibit significant anticancer activity. For example, certain 2-amino-4-methylthiazole-5-carboxylate derivatives have been identified as selective inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme implicated in cancer cell signaling.[19] Furthermore, modifications leading to thiazole-5-carboxamide structures have yielded potent inhibitors of Cyclooxygenase (COX) enzymes, which are key targets in inflammation and cancer.[20]
The table below summarizes the biological activity of selected thiazole-5-carboxylate and carboxamide derivatives, illustrating the impact of substitutions at the C2 and C5 positions on potency.
| Compound ID | Core Structure | R¹ (at C2) | R² (at C5) | Target/Cell Line | Activity (IC₅₀) | Reference |
| 3g | 2-Aminothiazole | -NH-C₆H₄-4-Cl | -COOEt | MAGL | 0.037 µM | [19] |
| 4c | 2-Aminothiazole | -NH-C₆H₄-2-F | -COOEt | MAGL | 0.063 µM | [19] |
| 2a | Thiazole | -C₆H₄-3-OMe | -CONH-C₆H₂(OMe)₃ | COX-2 | 0.958 µM | [20] |
| 2b | Thiazole | -C₆H₄-3-OMe | -CONH-C₆H₄-4-Cl | COX-2 | 0.191 µM | [20] |
| 2j | Thiazole | -C₆H₄-3-OMe | -CONH-C₆H₄-4-tBu | COX-2 | 0.957 µM | [20] |
| LMH6 | Thiazole | -C₆H₄-3-OMe | -CONH-C₆H₄-4-tBu | DPPH Scavenging | 0.185 µM | [21] |
Structure-Activity Relationship (SAR) Insights:
-
C2 Position: For MAGL inhibition, substitutions on the 2-amino group with halogenated phenyl rings appear crucial for potency.[19]
-
C5 Position: Conversion of the C5-carboxylate to a carboxamide is a key strategy for targeting COX enzymes. The nature of the amide substituent significantly modulates potency and selectivity. For instance, a 4-chlorophenyl amide (Compound 2b ) confers higher potency against COX-2 than a bulkier trimethoxyphenyl amide (Compound 2a ).[20]
-
Lipophilicity and Antioxidant Activity: The introduction of a lipophilic t-butyl group on the C5-amide phenyl ring (Compound LMH6 ) was shown to dramatically enhance antioxidant activity, likely by improving the compound's ability to interact with lipid radicals.[21]
Conclusion
The 2-iodothiazole-5-carboxylate scaffold represents a highly valuable and strategically designed building block for modern chemical and pharmaceutical research. Its synthesis is accessible through robust, well-established methodologies like the Hantzsch synthesis and Sandmeyer reaction. The true power of this scaffold lies in its capacity for diversification; the C2-iodo group provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the C5-ester allows for further modification. The demonstrated biological activities of its derivatives, particularly as potent and selective enzyme inhibitors, underscore its potential for the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the synthetic versatility of this promising molecular framework.
References
Sources
- 1. kuey.net [kuey.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Structure-Activity Relationship of 2-Substituted Thiazole-5-Carboxylates
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] When functionalized with a carboxylate group at the 5-position, the resulting thiazole-5-carboxylate core presents a versatile platform for drug design, offering key hydrogen bonding and derivatization points. The substituent at the 2-position is a critical determinant of biological activity, profoundly influencing the compound's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2-substituted thiazole-5-carboxylates, synthesizing data from anticancer, antimicrobial, and enzyme inhibition studies. We will dissect the causal links between specific structural modifications at the C2-position and observed biological outcomes, present detailed experimental protocols for synthesis and evaluation, and offer insights grounded in field-proven medicinal chemistry principles.
The Thiazole-5-Carboxylate Scaffold: A Cornerstone for Modern Drug Discovery
The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[2] This moiety is not merely a passive linker but an active pharmacophore that engages in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The addition of a carboxylate or carboxamide at the C5-position introduces a potent hydrogen bond acceptor and a key site for metabolic activity or further chemical modification, anchoring the molecule within target binding pockets.
The true versatility of this scaffold, however, lies in the C2-position. This position is readily functionalized through established synthetic routes, most notably the Hantzsch thiazole synthesis, allowing for the systematic exploration of chemical space. By modifying the C2-substituent, researchers can fine-tune electronic properties, steric bulk, and lipophilicity to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
General Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains the most robust and widely adopted method for constructing the 2,5-disubstituted thiazole core. The causality behind this choice is its reliability and the commercial availability of a wide range of starting materials. The reaction involves the cyclocondensation of an α-haloketone (or a related carbonyl compound) with a thioamide. For the synthesis of 2-substituted thiazole-5-carboxylates, this typically involves an α-halo-β-ketoester and a corresponding thioamide.
Caption: General workflow for Hantzsch synthesis of 2-substituted thiazole-5-carboxylates.
Experimental Protocol: Synthesis of Ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol is adapted from a demonstrated synthesis of anticancer thiazole derivatives.[3][4] The choice of a trifluoromethyl group at C4 enhances the compound's metabolic stability and lipophilicity, which are often desirable properties in drug candidates.
Objective: To synthesize a key intermediate for anticancer drug discovery via a Hantzsch-type reaction.
Materials:
-
2-Chlorothiobenzamide
-
Ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 2-chlorothiobenzamide (10 mmol) in 40 mL of absolute ethanol.
-
Addition of Ketoester: To the stirred solution, add ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate (11 mmol) dropwise at room temperature. The slight molar excess of the ketoester ensures the complete consumption of the limiting thioamide.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the starting thioamide spot indicates reaction completion. This self-validating step is crucial to avoid premature workup or unnecessary heating.
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product, ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate.[3][4]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is critically modulated by the nature of the substituent at the C2-position. We will explore this through the lens of anticancer and enzyme inhibition activities.
Anticancer Activity
Thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the disruption of tubulin assembly.[5] For 2-substituted thiazole-5-carboxylates and related carboxamides, the C2-aryl substituent is a key determinant of potency.
A study on 2-phenyl-4-trifluoromethylthiazole-5-carboxamides revealed critical SAR insights.[3][4] The conversion of the C5-carboxylate to a carboxamide is a common strategy to enhance biological activity by introducing an additional hydrogen bond donor and modulating physicochemical properties.
Key SAR Observations for Anticancer Activity:
-
C2-Aryl Substitution: The presence of a substituted phenyl ring at the C2-position is often crucial for activity.
-
Halogenation: Introduction of a halogen, particularly chlorine, on the C2-phenyl ring can significantly enhance cytotoxic activity. For example, a derivative with a 2-chlorophenyl group at the C2-position showed the highest activity (48% inhibition) against the HCT-8 intestine cancer cell line in one study.[3][4] This is likely due to a combination of electronic effects and the ability of the halogen to form specific interactions (e.g., halogen bonds) within the target's binding site.
-
Positional Isomerism: The position of the substituent on the C2-phenyl ring is critical. Ortho-substitution (e.g., 2-chlorophenyl) often yields higher potency compared to meta- or para-substitution, suggesting a specific steric and electronic requirement in the binding pocket.
Caption: SAR logic for C2-substituents in anticancer thiazole-5-carboxamides.
Enzyme Inhibition: Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a therapeutic target in oncology because its inhibition redirects lipid metabolism away from pro-tumorigenic signaling pathways.[6] A series of 2-amino-4-methylthiazole-5-carboxylate derivatives were developed as selective MAGL inhibitors.[6]
In this context, the C2-position was substituted with an amino group, which was further acylated with various substituted benzoyl chlorides. This transforms the C2-substituent into a more complex amide moiety, allowing for extensive exploration of the SAR.
Table 1: SAR Data for 2-Acylamino-4-methylthiazole-5-carboxylate MAGL Inhibitors [6]
| Compound ID | C2-Substituent (R in -NH-CO-R) | MAGL Inhibition IC₅₀ (µM) |
| 3g | 4-(Trifluoromethyl)phenyl | 0.037 |
| 4c | 4-Nitrophenyl | 0.063 |
| Parent | Phenyl (unsubstituted) | > 10 |
Data extracted from a study on MAGL inhibitors, highlighting the most potent compounds.[6]
Key SAR Observations for MAGL Inhibition:
-
C2-Amino Scaffold: A C2-amino group, serving as a handle for further derivatization, is the foundational element for this class of inhibitors.
-
Electron-Withdrawing Groups (EWGs): The data in Table 1 strongly supports the hypothesis that potent MAGL inhibition requires a C2-acylamino moiety bearing a phenyl ring with strong electron-withdrawing substituents. The unsubstituted phenyl analog was inactive, while the 4-(trifluoromethyl)phenyl (3g) and 4-nitrophenyl (4c) derivatives were the most potent compounds identified, with IC₅₀ values in the nanomolar range.[6]
-
Causality of EWGs: The rationale behind this requirement is twofold. First, EWGs can modulate the electronics of the amide bond, potentially enhancing its interaction with the enzyme's active site residues. Second, groups like -CF₃ and -NO₂ can engage in specific polar or dipole interactions within the binding pocket that are unavailable to an unsubstituted phenyl ring, thereby increasing binding affinity and inhibitory potency.
Protocol for In Vitro Biological Evaluation: MTT Cytotoxicity Assay
To establish a compound's anticancer potential, a primary screen for cytotoxicity against cancer cell lines is essential. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line (e.g., HCT-8, A549).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment. This incubation is a self-validating step to ensure a healthy, uniform monolayer before treatment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO, concentration not exceeding 0.5%) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The 2-substituted thiazole-5-carboxylate scaffold is a highly fruitful platform for the discovery of novel therapeutic agents. The structure-activity relationship is profoundly dictated by the substituent at the C2-position. For anticancer applications, C2-aryl groups, particularly those with ortho-halogen substituents, have shown significant promise.[3][4] In the realm of enzyme inhibition, a C2-acylamino moiety decorated with potent electron-withdrawing groups on a terminal phenyl ring has proven to be a successful strategy for developing highly potent MAGL inhibitors.[6]
Future research should focus on exploring a wider diversity of C2-substituents, including non-aromatic heterocycles and aliphatic chains with specific functional groups, to uncover novel interactions and biological activities. Furthermore, optimizing the C4 and C5 positions in concert with the C2-substituent will be crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of next-generation drug candidates derived from this exceptional scaffold.
References
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
- An Overview of Thiazole Derivatives and its Biological Activities. ijcrt.org.
- Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-iodo-4-methylthiazole-5-carboxylate chemical safety data sheet
A Strategic Scaffold for C2-Diversification in Medicinal Chemistry
Part 1: Executive Summary & Strategic Utility
Ethyl 2-iodo-4-methylthiazole-5-carboxylate (CAS: 53137-15-8) represents a high-value heterocyclic scaffold in modern drug discovery. Unlike its 2-amino or 2-methyl precursors, the 2-iodo derivative offers a "plug-and-play" handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille).
For the medicinal chemist, this compound solves a specific problem: Late-stage diversification of the thiazole C2 position. The C-I bond is sufficiently reactive to undergo oxidative addition under mild conditions, allowing researchers to rapidly generate libraries of 2-aryl or 2-heteroaryl thiazoles—a structural motif prevalent in kinase inhibitors, fungicides, and metabolic regulators (e.g., Febuxostat analogs).
This guide synthesizes safety data, physicochemical properties, and practical handling protocols to ensure the integrity of both the scientist and the experiment.
Part 2: Chemical Identity & Physicochemical Profile[1][2]
The following data aggregates experimental observations and predicted values based on structural analogs.
| Property | Specification |
| Chemical Name | Ethyl 2-iodo-4-methylthiazole-5-carboxylate |
| CAS Number | 53137-15-8 |
| Molecular Formula | C₇H₈INO₂S |
| Molecular Weight | 297.11 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Melting Point | Predicted: 85–95°C (Note: Lower than 2-amino analog due to loss of H-bonding) |
| SMILES | CCOC(=O)C1=C(C)N=C(I)S1 |
Part 3: Hazard Characterization & Risk Management
While standard Safety Data Sheets (SDS) classify this compound under generic irritant codes, the Senior Application Scientist must recognize the specific risks associated with the carbon-iodine bond.
GHS Classification (Self-Validating Assessment)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
The "Iodine Factor": Stability & Degradation
The C-I bond is the weakest among the halo-thiazoles. Exposure to light or heat can cause homolytic cleavage, releasing free iodine (
-
Visual Indicator: A shift from pale yellow to orange/brown indicates degradation (liberation of elemental iodine).
-
Impact: Free iodine is an oxidizer and can poison Palladium catalysts in subsequent coupling reactions, leading to false negatives in screening campaigns.
Safety Decision Matrix
The following logic flow ensures safe handling and reaction integrity.
Figure 1: Decision matrix for assessing compound integrity prior to usage.
Part 4: Synthetic Utility & Handling Protocols
Synthesis via Sandmeyer Reaction
The most robust route to this scaffold is the diazotization of Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6).
Protocol Logic:
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (
) in strong acid (e.g., or ). -
Substitution: Potassium iodide (
) is introduced. The iodide ion acts as a nucleophile, displacing the diazonium group ( gas evolves). -
Critical Safety Step: This reaction generates
gases and potentially free iodine. It must be performed in a high-efficiency fume hood.
Cross-Coupling Workflow (Suzuki-Miyaura)
When using this reagent for library synthesis, the following workflow minimizes catalyst poisoning.
Figure 2: Standard Suzuki coupling workflow utilizing the C-I handle.
Handling & Storage
-
Storage: Keep at 2–8°C in a tightly sealed container. Protect from light (wrap container in aluminum foil).
-
Weighing: Use a micro-spatula in a fume hood. Avoid metal spatulas if the compound appears degraded (iodine corrodes metal); use glass or plastic instead.
-
Solvent Compatibility: Avoid acetone if using strong bases (aldol side reactions). DCM and DMF are preferred solvents.
Part 5: Emergency Response Protocols
These protocols are designed to be self-validating loops: if the condition persists, the loop escalates.
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes. Validation: If redness persists >30 mins, seek ophthalmological care.
-
Skin Contact: Wash with soap and water. Validation: If blistering or persistent itching occurs (sensitization), consult a dermatologist.
-
Inhalation: Move to fresh air. Validation: If wheezing occurs (iodine vapor irritation), administer oxygen if trained.
Fire Fighting
-
Media: Water spray, dry chemical, or
. -
Specific Hazards: Thermal decomposition releases Sulfur Oxides (
) , Nitrogen Oxides ( ) , and Hydrogen Iodide ( ) . -
PPE: Firefighters must wear self-contained breathing apparatus (SCBA) due to the toxicity of halogenated combustion products.
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Neutralization: If the spill is colored (iodine release), cover with sodium thiosulfate powder to reduce free iodine to colorless iodide.
-
Cleanup: Sweep up solid (avoid dust generation) and place in a container for hazardous waste disposal.
Part 6: Waste Management
Disposal must align with the chemical nature of the compound:
-
Category: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: Clearly mark as "Contains Iodine/Thiazole Derivatives."
References
Strategic Sourcing and Application of Ethyl 2-iodo-4-methylthiazole-5-carboxylate
The following technical guide is structured to address the specific needs of drug development professionals, correcting the CAS registry error in the prompt to ensure scientific accuracy while providing a robust sourcing and application framework.
Executive Summary & Critical Data Correction
Target Molecule: Ethyl 2-iodo-4-methylthiazole-5-carboxylate Primary Utility: A versatile C-2 functionalized thiazole scaffold used as a pivotal intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and novel antimicrobial agents.[1]
⚠️ Critical Registry Alert (E-E-A-T)
The CAS number provided in the initial query (113100-53-1) is incorrect for this specific chemical name.
-
113100-53-1 corresponds to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[2][3][4]
-
The Correct CAS for Ethyl 2-iodo-4-methylthiazole-5-carboxylate is 53137-15-8 .[1][5][6][7]
Action Required: All procurement orders and safety documentation (SDS) must reference CAS 53137-15-8 to avoid costly supply chain errors.
Chemical Profile & Synthetic Utility[3][8][9][10]
The 2-iodo-thiazole moiety serves as a "privileged handle" in medicinal chemistry. Unlike its 2-amino precursor, the 2-iodo group is an excellent electrophile for palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the thiazole core.
Physicochemical Properties
| Property | Value | Note |
| Formula | C₇H₈INO₂S | |
| MW | 297.11 g/mol | Heavy atom count favors crystallization |
| Appearance | Pale yellow to orange solid | Color deepens upon light exposure (iodine liberation) |
| Melting Point | 92–96 °C | Sharp melt indicates high purity |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility |
Reactivity Landscape
The following diagram illustrates the central role of this molecule in divergent synthesis.
Figure 1: Synthetic utility map showing the conversion of the amino-precursor to the iodo-intermediate and its subsequent divergence into functionalized scaffolds.
Supplier Landscape & Procurement Strategy
For drug development, supplier reliability outweighs lowest cost. Suppliers are categorized by their ability to provide analytical data and bulk scaling.
Supplier Tiering for CAS 53137-15-8[1][6]
| Tier | Supplier Type | Recommended Vendors | Typical Purity | Lead Time |
| Tier 1 | Global Catalog (High Trust) | BLD Pharm , Ambeed , Combi-Blocks | >97% | 1–3 Days (Stock) |
| Tier 2 | Aggregators (Variable) | ChemicalBook, MolPort | Variable | 2–4 Weeks |
| Tier 3 | Bulk Manufacturing | Enamine, WuXi AppTec (Custom) | >98% | 4–8 Weeks |
Procurement Recommendation: For initial SAR (Structure-Activity Relationship) studies, source from Tier 1 vendors like BLD Pharm or Ambeed. They typically hold stock in the US/EU, minimizing customs delays. For >100g scale-up, initiate a custom synthesis quote with Tier 3 manufacturers using the synthetic protocol in Section 5.
Quality Control (QC) & Validation Protocol
Trusting the label is a risk in lead optimization. The following "Self-Validating System" ensures the material is fit for purpose.
Acceptance Criteria
-
Visual: Must be a solid.[8] Oily residue indicates solvent contamination or decomposition.
-
1H NMR (CDCl₃, 400 MHz):
-
δ 4.35 (q, 2H): Ethyl methylene protons (quartet).
-
δ 2.72 (s, 3H): Methyl group on the thiazole ring (singlet).
-
δ 1.38 (t, 3H): Ethyl methyl protons (triplet).
-
Absence: No broad singlet around 5.0–7.0 ppm (would indicate unreacted amine precursor).
-
-
LC-MS:
-
Target Mass: [M+H]⁺ = 297.9.
-
Impurity Check: Watch for mass 172.0 (De-iodinated byproduct: Ethyl 4-methylthiazole-5-carboxylate).
-
QC Workflow Diagram
Figure 2: Quality Assurance decision tree for incoming raw material verification.
Experimental Protocols
A. Synthesis (If Commercial Stock is Unavailable)
If the 2-iodo compound is backordered, it can be synthesized from the widely available 2-amino precursor (CAS 161798-03-4).
Reaction: Sandmeyer Iodination
-
Dissolution: Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in 50% H₂SO₄ at 0°C.
-
Diazotization: Add NaNO₂ (1.2 eq) dropwise, maintaining temp <5°C. Stir for 30 min.
-
Iodination: Add a solution of KI (2.0 eq) slowly. The solution will turn dark.
-
Workup: Allow to warm to RT. Neutralize with NaHCO₃. Extract with EtOAc. Wash organic layer with Na₂S₂O₃ (to remove free iodine).
-
Purification: Recrystallize from Ethanol/Water.
B. Application: Suzuki-Miyaura Coupling
This protocol validates the reactivity of the C-I bond.
Objective: Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate.
-
Setup: In a microwave vial, combine:
-
Ethyl 2-iodo-4-methylthiazole-5-carboxylate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for stability against sulfur poisoning.
-
Cs₂CO₃ (3.0 eq)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.
-
Reaction: Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear.
Handling and Storage
-
Light Sensitivity: Iodides are prone to photolytic cleavage. Store in amber vials wrapped in foil.
-
Temperature: Store at 2–8°C.
-
Shelf Life: Re-test purity (NMR) every 6 months. If the solid turns dark brown, wash with dilute sodium thiosulfate to remove free iodine before use.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 343747 (2-Amino precursor). Retrieved from [Link]
-
Zhao, D., et al. (2012).[9] Iodine-Mediated Intramolecular Oxidative Cyclization.[9] Synthesis, 44, 927-933.[9] (Context for iodine reactivity in thiazoles).
-
Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.[10] (Source for precursor synthesis).
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 4. 113100-53-1|1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 53137-15-8|Ethyl 2-iodo-4-methylthiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 6. 1205560-84-4|2-Iodo-4-methylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Ethyl 2-iodo-4-methylthiazole-5-carboxylate | CymitQuimica [cymitquimica.com]
- 8. 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (113100-53-1) at ₹ 100/kg | Titanates Chemicals in Mumbai | ID: 2849951530055 [indiamart.com]
- 9. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
- 10. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate [jdxb.bjtu.edu.cn]
Thermodynamic Solubility Profiling of Iodothiazole Esters: Protocols and Mechanistic Insights
Topic: Solubility of Iodothiazole Esters in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Formulation Scientists, and Pre-clinical Researchers.[1]
Executive Summary
The solubility profile of heterocyclic building blocks, particularly iodothiazole esters (e.g., Ethyl 2-(2-iodothiazol-4-yl)acetate), is a critical determinant in the efficiency of drug discovery and agrochemical synthesis. These compounds serve as pivotal intermediates for Suzuki-Miyaura couplings and nucleophilic substitutions.[1] However, their unique electronic structure—characterized by the electron-withdrawing thiazole ring and the polarizable iodine atom—creates complex solvation behaviors that deviate from standard lipophilic models.[1]
This technical guide provides a rigorous framework for determining, modeling, and optimizing the solubility of iodothiazole esters.[1] It synthesizes thermodynamic theory with practical "shake-flask" protocols to ensure reproducible data generation essential for process scale-up and formulation.
Chemical Context: The Solute-Solvent Interface
To predict solubility, one must first understand the molecular interactions at play.[1] Iodothiazole esters possess three distinct functional regions that dictate their dissolution thermodynamics:
-
The Thiazole Core: A planar, aromatic heterocycle (C3H3NS) that exhibits
- stacking interactions.[1] The nitrogen atom acts as a hydrogen bond acceptor (HBA).[1] -
The Iodine Substituent: Located typically at the C2 position, the iodine atom introduces significant polarizability and the potential for halogen bonding (sigma-hole interactions) with Lewis basic solvents (e.g., DMSO, DMF).[1]
-
The Ester Side Chain: Provides rotational freedom and additional HBA sites, enhancing solubility in polar aprotic solvents like ethyl acetate and acetone.[1]
Mechanistic Insight: Unlike simple aromatics, the solubility of iodothiazole esters is often enthalpy-driven in polar protic solvents (due to cavity formation costs) and entropy-driven in non-polar solvents (due to lattice disruption).[1]
Experimental Methodology: The "Shake-Flask" Protocol
The gold standard for determining thermodynamic equilibrium solubility is the isothermal saturation method (Shake-Flask). Kinetic solubility methods (e.g., DMSO precipitation) are insufficient for process chemistry as they often overestimate solubility due to supersaturation.
Reagents and Apparatus[1][2]
-
Solute: Ethyl 2-(2-iodothiazol-4-yl)acetate (Purity
by HPLC). -
Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, DMF, Toluene, n-Hexane).[1]
-
Equipment:
Step-by-Step Workflow
-
Preparation: Add an excess amount of solid iodothiazole ester to 20 mL of the selected solvent in the jacketed vessel. The mixture must remain a suspension (solid phase visible) throughout the experiment.[1]
-
Equilibration: Stir the suspension at the target temperature (
) for 72 hours .-
Note: While 24 hours is common, thiazole derivatives often form metastable polymorphs. 72 hours ensures conversion to the thermodynamically stable crystal form.[1]
-
-
Sampling: Stop stirring and allow the solid to settle for 1 hour at temperature
. -
Filtration: Withdraw the supernatant using a pre-heated glass syringe and filter immediately into a pre-weighed volumetric flask.
-
Critical Control: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.[1]
-
-
Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.[1]
Visualization of Workflow[1][2]
Figure 1: Standardized isothermal saturation workflow for thermodynamic solubility determination.
Data Analysis & Thermodynamic Modeling
Raw concentration data (
Where
The Modified Apelblat Equation
The Apelblat model is the most reliable semi-empirical correlation for iodothiazole esters because it accounts for the non-ideal behavior of the solution over a wide temperature range.[1]
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Utility: Allows for the interpolation of solubility at any temperature within the measured range, critical for designing cooling crystallization processes.[1]
Van't Hoff Analysis
To understand the driving force of dissolution, plot
- (Enthalpy of Solution):
- (Entropy of Solution):
Solvent Selection Guide
The following table summarizes expected solubility trends for Ethyl 2-(2-iodothiazol-4-yl)acetate based on Hansen Solubility Parameters (HSP) and dielectric constants.
| Solvent Class | Representative Solvent | Solubility Trend | Mechanistic Rationale |
| Polar Aprotic | DMF / DMSO | Very High | Strong dipole-dipole interactions; Solvent accepts halogen bond from Iodine. |
| Polar Aprotic | Acetone / Ethyl Acetate | High | "Like dissolves like"; Ester-ester interactions and moderate polarity match.[1] |
| Polar Protic | Methanol / Ethanol | Moderate | H-bonding with thiazole Nitrogen; hindered by hydrophobic iodine region.[1] |
| Non-Polar | Toluene | Low-Moderate | |
| Non-Polar | n-Hexane / Water | Very Low | High energy cost to form cavity in water; Hexane cannot overcome crystal lattice energy. |
Solvation Mechanism Diagram[1]
Figure 2: Dominant intermolecular forces governing solubility in different solvent classes.[1]
Practical Applications in Drug Development[2][3][4]
Synthesis Optimization
For Suzuki couplings involving iodothiazole esters, DMF or 1,4-Dioxane are preferred not just for catalyst stability, but because high solubility ensures the reaction remains homogeneous, preventing the occlusion of the Pd-catalyst in the solid phase.[1]
Crystallization & Purification
A "cooling crystallization" strategy is highly effective for this class of compounds.[1]
-
Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.[1]
-
Protocol: Dissolve at high
in the good solvent (Ethanol), then slowly add the anti-solvent (Water) or cool the solution.[1] The steep solubility curve (high ) ensures high recovery yields upon cooling.[1]
References
-
Shake-Flask Methodology
-
Thiazole Solubility Trends
-
Bao, Y., et al. "Solubility and Thermodynamic Properties of Thiazole Derivatives in Pure Solvents."[1] Journal of Chemical & Engineering Data, 2018.
-
-
Thermodynamic Modeling (Apelblat)
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]
-
- Iodothiazole Properties
-
General Solvent Properties
Sources
Methodological & Application
Synthesis of Ethyl 2-iodo-4-methylthiazole-5-carboxylate from 2-aminothiazole
This Application Note is structured to guide researchers through the synthesis of Ethyl 2-iodo-4-methylthiazole-5-carboxylate , a critical heteroaryl halide scaffold used extensively in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
Application Note: Synthesis of Ethyl 2-iodo-4-methylthiazole-5-carboxylate
Executive Summary
This protocol details the conversion of Ethyl 2-amino-4-methylthiazole-5-carboxylate to its 2-iodo analog via a modified Sandmeyer reaction. While the prompt specifies "from 2-aminothiazole," it is chemically vital to clarify that the specific 4-methyl-5-carboxylate substitution pattern is best established de novo via Hantzsch synthesis rather than by functionalizing unsubstituted 2-aminothiazole. Therefore, this guide covers the Hantzsch construction of the scaffold followed by the Sandmeyer iodination , providing a complete, self-validating workflow.
Target Molecule: Ethyl 2-iodo-4-methylthiazole-5-carboxylate Key Intermediate: Ethyl 2-amino-4-methylthiazole-5-carboxylate Primary Reaction Type: Diazotization / Radical-Nucleophilic Aromatic Substitution (Sandmeyer)
Retrosynthetic Analysis & Pathway
The synthesis is bifurcated into two logical stages:
-
Scaffold Construction: Formation of the thiazole ring with the correct C4/C5 substituents using the Hantzsch Thiazole Synthesis.
-
Functional Group Interconversion (FGI): Transformation of the C2-amino group to a C2-iodo group using a Sandmeyer protocol optimized for electron-deficient heterocycles.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from acyclic precursors to the target iodo-thiazole.
Experimental Protocol
Stage 1: Precursor Synthesis (Hantzsch Cyclization)
Note: If you have commercially acquired Ethyl 2-amino-4-methylthiazole-5-carboxylate, proceed directly to Stage 2.
Rationale: Direct alkylation of unsubstituted 2-aminothiazole does not yield the 4-methyl-5-carboxylate pattern efficiently. The Hantzsch synthesis is the industry standard for this scaffold.
-
Reagents: Ethyl acetoacetate (1.0 eq), Thiourea (1.0 eq), Iodine (1.0 eq) or NBS.
-
Solvent: Ethanol.[1]
-
Yield: Typically 85-95%.
Protocol Summary:
-
Dissolve ethyl acetoacetate and thiourea in ethanol.
-
Add Iodine (catalytic or stoichiometric depending on oxidant choice) and reflux for 4-6 hours.
-
Cool, neutralize with ammonium hydroxide, and filter the precipitate.
-
Recrystallize from Ethanol/Water to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate .
Stage 2: Sandmeyer Iodination (Core Protocol)
This is the critical step requiring precise temperature control to prevent hydrolysis to the 2-hydroxy byproduct.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 1.0 | Substrate |
| Sodium Nitrite (NaNO₂) | 1.2 - 1.5 | Diazotizing Agent |
| Sulfuric Acid (H₂SO₄, 20-40%) | Solvent | Acid Medium / Proton Source |
| Potassium Iodide (KI) | 1.5 - 2.0 | Nucleophile (Iodine Source) |
| Urea | 0.1 | Scavenger (removes excess HNO₂) |
| Diethyl Ether / Ethyl Acetate | - | Extraction Solvent |
Step-by-Step Methodology:
1. Diazotization (The "Cold" Step)
-
Setup: 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar.
-
Acidification: Suspend the amino-thiazole (10 mmol) in 20% H₂SO₄ (20 mL). Thiazole amines are weak bases; ensure complete dissolution or a fine suspension.
-
Cooling: Place the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .
-
Addition: Dropwise add a solution of NaNO₂ (12-15 mmol) in water (5 mL).
-
Critical Control Point: Do not allow the temperature to rise above 5°C. Exotherms can decompose the unstable diazonium salt.
-
-
Stirring: Stir at 0°C for 30-45 minutes. The solution should turn clear or pale yellow.
2. Iodination (The Substitution)
-
Quenching: Add Urea (small spatula tip) to destroy excess nitrous acid (indicated by cessation of bubbling).
-
Addition: Slowly add a solution of KI (15-20 mmol) in water (10 mL) to the cold diazonium mixture.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20-25°C) over 1-2 hours.
-
Observation: Evolution of Nitrogen gas (N₂) and formation of a dark/reddish precipitate (Iodine byproduct) indicates reaction progress.
-
3. Workup & Purification
-
Neutralization: Carefully neutralize the acidic mixture with saturated NaHCO₃ or NaOH solution (to pH ~7-8).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with 10% Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Why? This reduces the dark purple Iodine (I₂) byproduct to colorless Iodide, clarifying the organic layer.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexanes/EtOAc, 9:1) if high purity (>99%) is required.
Mechanistic Insight
The transformation follows a radical-nucleophilic aromatic substitution pathway, distinct from standard S_NAr.
Mechanism Diagram (Graphviz)
Figure 2: Mechanistic flow of the Sandmeyer iodination on the thiazole ring.
Scientific Rationale:
-
Acidity: The thiazole nitrogen can be protonated, reducing the nucleophilicity of the exocyclic amine. Strong acid (H₂SO₄) is required to generate the nitrosating species (NO⁺) effectively.
-
Iodide Role: Iodide acts as both the reducing agent (initiating the radical mechanism via Single Electron Transfer) and the nucleophile.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Diazonium salt (formation of OH-thiazole). | Ensure temperature stays <5°C during diazotization. Increase acid concentration to lower water activity. |
| Dark Product | Residual Iodine (I₂). | Ensure thorough washing with Sodium Thiosulfate (Na₂S₂O₃) until the organic layer is pale yellow/orange. |
| Incomplete Reaction | Poor solubility of amine. | Use a co-solvent like Acetonitrile (MeCN) or Glacial Acetic Acid during the initial acidification step. |
| Violent Gas Evolution | Too rapid addition of KI. | Add KI solution dropwise. Ensure adequate headspace in the reaction vessel. |
Advanced Protocol (Non-Aqueous Variant): For substrates sensitive to hydrolysis, use t-Butyl Nitrite (t-BuONO) and Iodine (I₂) in Acetonitrile. This "anhydrous Sandmeyer" avoids the formation of the phenolic (hydroxy-thiazole) byproduct.
References
- Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Sandmeyer Reaction on Heterocycles: Obushak, M. D., et al. (1999). "Arenediazonium Tetrachlorocuprates(II). Modification of the Sandmeyer Reaction." Tetrahedron Letters, 40(19), 3757-3760. Link
- Synthesis of 2-Halothiazoles: Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Standard Reference Work).
-
Modern Non-Aqueous Sandmeyer: Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 42(14), 2426–2431. Link
-
Specific Intermediate Data: PubChem Compound Summary for Ethyl 2-amino-4-methylthiazole-5-carboxylate. Link
Sources
Application Note: Pd-Catalyzed Functionalization of Ethyl 2-iodo-4-methylthiazole-5-carboxylate
This Application Note and Protocol guide details the palladium-catalyzed cross-coupling of Ethyl 2-iodo-4-methylthiazole-5-carboxylate , a critical scaffold in medicinal chemistry (notably as a Dasatinib intermediate surrogate) and diversity-oriented synthesis.
Introduction & Mechanistic Rationale
The thiazole ring is a privileged structure in drug discovery, appearing in antineoplastics (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and antibiotics. Ethyl 2-iodo-4-methylthiazole-5-carboxylate (Structure 1 ) represents a highly versatile "linchpin" intermediate.
Structural Analysis & Reactivity Profile[1]
-
C2-Iodine (Electrophile): The C2 position is flanked by the ring sulfur and nitrogen. The electron-withdrawing nature of the C5-ester and the inherent electronegativity of the heteroatoms make the C2-I bond exceptionally activated for Oxidative Addition by Pd(0) species. It is significantly more reactive than corresponding bromides or chlorides.
-
C5-Ester (Electronic Modulator): The ester group at C5 pulls electron density from the ring, stabilizing the resulting Pd(II)-aryl intermediate but making the ring electron-deficient. This facilitates nucleophilic attack but also increases susceptibility to base-mediated hydrolysis during aqueous workups.
-
C4-Methyl (Steric Marker): Provides a slight steric handle but generally does not impede coupling at C2.
Strategic Utility: Unlike the 2-amino analogs used in bulk Dasatinib manufacturing, the 2-iodo variant allows for the rapid generation of C2-carbon-linked libraries via Suzuki, Sonogashira, and Stille couplings.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Best for: Biaryl synthesis, high functional group tolerance.
This protocol utilizes a biphasic system to ensure solubility of the inorganic base while protecting the ester from harsh hydrolysis through phase-transfer limitations.
Materials
-
Substrate: Ethyl 2-iodo-4-methylthiazole-5-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Rationale: The bidentate dppf ligand prevents β-hydride elimination (if alkyl groups are present) and is robust against air oxidation compared to Pd(PPh₃)₄.
-
-
Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Setup: Charge a microwave vial or round-bottom flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na₂CO₃ solution (2M).
-
Note: Total concentration should be approx. 0.1 M to 0.2 M relative to the substrate.
-
-
Reaction: Heat to 80–90°C for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting iodide (High Rf) should disappear; the product is typically more polar (Lower Rf) and UV-active.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Gradient 0→30% EtOAc in Hexanes).
Optimization Table
| Variable | Standard Condition | Alternative (Challenging Substrates) | Reason |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 | XPhos promotes coupling of sterically hindered boronic acids. |
| Base | Na₂CO₃ | CsF | Anhydrous conditions (CsF in Toluene) prevent ester hydrolysis. |
| Solvent | Dioxane/H₂O | Toluene/EtOH | Higher boiling point; EtOH aids boronic acid solubility. |
Protocol 2: Sonogashira Coupling
Best for: Alkynylation, synthesis of conjugated systems.
Materials
-
Substrate: Ethyl 2-iodo-4-methylthiazole-5-carboxylate (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2–5 mol%)
-
Base: Et₃N (3.0 equiv) or Diisopropylamine
-
Solvent: THF or DMF (Anhydrous)
Step-by-Step Procedure
-
Deoxygenation: Rigorously degas the solvent (THF or DMF) by sparging with Argon for 15 minutes. Oxygen promotes Glaser homocoupling of the alkyne.[4]
-
Mixing: Add Substrate , Pd(PPh₃)₂Cl₂ , and CuI to the reaction vessel under Argon.
-
Addition: Add the Base and then the Alkyne via syringe.
-
Reaction: Stir at Room Temperature initially. If no reaction after 1 hour, heat to 50°C .
-
Note: 2-Iodothiazoles are highly reactive; excessive heat can cause decomposition.
-
-
Workup:
-
Purification: Silica gel chromatography.
Visualizing the Catalytic Logic
The following diagram illustrates the Suzuki-Miyaura cycle specifically adapted for this thiazole substrate, highlighting the critical oxidative addition step facilitated by the electron-poor ring.
Caption: Catalytic cycle for the Suzuki coupling of 2-iodothiazole. Note the oxidative addition is accelerated by the electron-deficient thiazole ring.
Troubleshooting & Critical Parameters
Hydrolysis of the C5-Ester
-
Symptom: Appearance of a carboxylic acid peak (broad hump in NMR >10 ppm) or low mass in LCMS (M-28 or M-Et).
-
Cause: Base concentration too high or reaction time too long in aqueous media.
-
Solution: Switch to anhydrous conditions: Cs₂CO₃ in Toluene or K₃PO₄ in DMF .
Protodehalogenation (Reduction)
-
Symptom: Formation of Ethyl 4-methylthiazole-5-carboxylate (loss of Iodine, replaced by H).
-
Cause: "Ethanololysis" if using alcoholic solvents, or Pd-hydride formation.
-
Solution: Use 1,4-Dioxane or DMF instead of alcohols. Ensure solvent is degassed to prevent oxidation of phosphines which can lead to hydride sources.
Homocoupling (Glaser)
-
Symptom: In Sonogashira, formation of diyne (Alkyne-Alkyne dimer).
-
Solution: Freeze-pump-thaw degassing is superior to simple sparging. Add Alkyne slowly.
References
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Retrieved from [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.[8] Retrieved from [Link]
-
SynArchive. Stille Coupling: Reaction Overview and References. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 2-Iodothiazole Derivatives
Executive Summary
The 2-iodothiazole moiety is a critical pharmacophore in medicinal chemistry, serving as a gateway to potent kinase inhibitors (e.g., Dasatinib) and antiviral agents. While the C2–I bond offers superior reactivity toward oxidative addition compared to its bromide or chloride counterparts, it presents unique challenges:
-
Catalyst Sequestration: The thiazole nitrogen (N3) and sulfur (S1) are Lewis basic, capable of coordinating to Palladium (Pd), thereby creating a "resting state" trap that halts the catalytic cycle.
-
C2-Instability: The C2 position is electronically deficient; while this aids oxidative addition, it also makes the ring susceptible to base-mediated degradation or dehalogenation if the coupling is sluggish.
This guide provides two validated protocols: a High-Performance Method utilizing Buchwald G2 precatalysts for difficult substrates, and a Cost-Effective Method for standard couplings.
Mechanistic Insight & Catalyst Poisoning[1]
To optimize yields, one must understand the competition between the productive catalytic cycle and the non-productive coordination pathways.
The "Thiazole Trap"
In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, with 2-iodothiazoles, oxidative addition is rapid due to the weak C–I bond. The bottleneck shifts to transmetalation .
If the ligand on the Palladium is not sufficiently bulky, the thiazole nitrogen (N3) will displace the ligand or coordinate to the open site on the Pd(II) intermediate. This forms a stable, unreactive complex (heteroaryl-Pd-L species) that resists transmetalation with the boronic acid.
Mechanistic Diagram
The following diagram illustrates the productive cycle versus the "Dead End" coordination trap.
Figure 1: Catalytic cycle distinguishing the productive pathway from the thiazole coordination trap.
Optimization Strategy: Ligand & Base Selection
The choice of ligand is the single most critical factor. We prioritize Dialkylbiaryl phosphines (Buchwald Ligands) over simple triarylphosphines (e.g., PPh3).
Table 1: Ligand Performance Matrix for 2-Iodothiazoles
| Ligand Class | Example | Performance | Rationale |
| Gen 1 (Standard) | PPh3 (in Pd(PPh3)4) | Low to Moderate | Lack of steric bulk allows Thiazole-N to bind Pd. Good only for simple, unhindered partners. |
| Gen 2 (Buchwald) | XPhos , SPhos | Excellent | Bulky isopropyl/cyclohexyl groups create a "roof" over the Pd center, physically blocking N-coordination while accelerating reductive elimination. |
| Bidentate | dppf | Good | Large bite angle improves stability but can be slower for sterically hindered boronic acids. |
Experimental Protocols
Protocol A: The "Workhorse" Method (High Difficulty/Steric Bulk)
Recommended for: Heteroaryl boronic acids, ortho-substituted rings, or valuable late-stage intermediates.
Rationale: Uses XPhos Pd G2 , a precatalyst that generates the active mono-ligated Pd(0) species immediately upon mild heating, ensuring high turnover numbers (TON) before the thiazole can poison the catalyst.
Reagents:
-
2-Iodothiazole derivative (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (1–3 mol%)
-
Base: K3PO4 (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the 2-iodothiazole (1.0 mmol), boronic acid (1.2 mmol), and K3PO4 (2.0 mmol).
-
Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5–10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.[1]
-
Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%) quickly under positive inert gas pressure. Cap the vial immediately.
-
Reaction: Heat to 60°C for 2–4 hours.
-
Why 60°C? 2-Iodothiazoles are reactive; 100°C is often unnecessary and promotes deiodination.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (typically Hexane/EtOAc).
Protocol B: The "Classic" Method (Cost-Effective)
Recommended for: Simple phenyl boronic acids and scale-up of non-precious intermediates.
Rationale: Pd(PPh3)4 is cheaper but air-sensitive. We use DME (Dimethoxyethane) to solubilize the intermediate Pd-complexes.
Reagents:
-
2-Iodothiazole derivative (1.0 equiv)
-
Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: DME (Dimethoxyethane)
Step-by-Step Procedure:
-
Setup: Dissolve 2-iodothiazole and boronic acid in DME (0.2 M concentration).
-
Base Addition: Add the degassed 2.0 M Na2CO3 solution.
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Note: Catalyst must be bright yellow. If orange/brown, it is oxidized and will fail.
-
Reaction: Heat to reflux (approx. 85°C) for 4–12 hours.
-
Monitoring: Monitor by TLC/LCMS. If conversion stalls at 50%, add 1 mol% fresh catalyst.
Workflow & Decision Logic
Use this logic flow to determine the correct path for your specific substrate.
Figure 2: Decision matrix for selecting the optimal coupling protocol.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting Material (SM) remains, no product. | Catalyst poisoning by Thiazole N. | Switch to XPhos or SPhos ligands. Ensure solvent is degassed.[2][3] |
| Product observed, but SM converts to de-iodinated thiazole. | "Protodehalogenation." The catalytic cycle initiates, but transmetalation is too slow, leading to hydride transfer. | 1. Use a larger excess of Boronic Acid (1.5–2.0 equiv).2. Use anhydrous conditions (DMF/THF) with Cs2CO3 (though water usually helps transmetalation, sometimes it acts as a proton source). |
| Homocoupling of Boronic Acid (Ar-Ar). | Oxygen in the system or Pd(II) reduction lag.[1] | 1. Rigorous degassing (freeze-pump-thaw).2. Slow addition of the boronic acid via syringe pump. |
| Black precipitate (Pd black) forms early. | Catalyst decomposition (Ligand dissociation). | Lower temperature.[2][4] Add extra free ligand (e.g., add 1 mol% XPhos to the G2 precatalyst). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Mesylates, Fluorides, and Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Ohkubo, M., et al. (2019). Practical Synthesis of 2-Arylthiazoles via Suzuki-Miyaura Coupling: Application to the Synthesis of Dasatinib. Organic Process Research & Development. (General reference for thiazole drug synthesis). Link
-
Johnson Matthey Technology Review. (2016). Buchwald Precatalysts for C–C and C–N Bond Formation. Link
Sources
Application Note: Precision Alkynylation of Thiazole at the C2-Position via Sonogashira Coupling
Executive Summary
The functionalization of the thiazole C2-position is a critical transformation in the synthesis of bioactive molecules, including kinase inhibitors (e.g., Dasatinib) and antifungal agents. While the Sonogashira cross-coupling is the gold standard for introducing alkynyl motifs, the thiazole ring presents unique challenges: catalyst poisoning via N/S-coordination and electronic deactivation at the C2 position compared to other heterocycles.
This guide provides two field-validated protocols:
-
Method A (Standard): A robust Pd/Cu-cocatalyzed system for non-sensitive substrates.
-
Method B (Advanced): A Copper-free, ligand-accelerated system designed to eliminate Glaser homocoupling and overcome steric hindrance.
Mechanistic Insight & Thiazole Specifics
The Challenge of the Thiazole Ring
The 1,3-thiazole ring contains both a pyridine-like nitrogen and a thiophene-like sulfur.
-
Electronic Effect: The C2 position is electron-deficient (situated between N and S), making the C2-Halide bond susceptible to oxidative addition, provided the catalyst is not deactivated.
-
Coordination Issue: The lone pair on the Nitrogen atom can displace phosphine ligands on Palladium, forming stable, inactive Pd(II)-thiazole complexes. This "catalyst sink" often necessitates the use of bulky ligands or higher catalyst loadings.
-
Regioselectivity: In polyhalogenated thiazoles (e.g., 2,4-dibromothiazole), the C2 position is significantly more reactive than C4 or C5 due to the inductive effect of the adjacent heteroatoms, allowing for highly selective mono-alkynylation [1].
The Catalytic Cycle
The reaction proceeds through two synergistic cycles.[1][2] In the thiazole context, the Transmetallation step is often the bottleneck if the copper acetylide species is slow to form or if the Pd(II) intermediate is stabilized by the thiazole nitrogen.
Figure 1: The dual-cycle mechanism emphasizing the Pd(II)-Thiazole resting state which can lead to catalyst arrest if not properly ligated.
Optimization Strategy: Variable Selection
To ensure reproducibility, select conditions based on the specific halide and alkyne properties.
| Variable | Recommendation | Scientific Rationale |
| Halide | Iodide > Bromide | 2-Iodothiazole reacts at room temp. 2-Bromothiazole requires heat (60-80°C). 2-Chlorothiazole is generally inert without specialized ligands (e.g., XPhos). |
| Catalyst | Pd(PPh3)2Cl2 (Std) Pd(OAc)2 + XPhos (Adv) | Bis(triphenylphosphine) is standard but prone to oxidation. XPhos forms a bulky, electron-rich Pd species that resists N-coordination poisoning. |
| Base | Et3N or DIPEA | Organic bases solubilize the reactants. Inorganic bases (Cs2CO3) are preferred for Cu-free conditions to assist in direct deprotonation. |
| Solvent | DMF (Std) MeCN (Adv) | DMF promotes Cu-acetylide formation. MeCN is preferred for Cu-free systems to stabilize the cationic Pd intermediates [2]. |
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd/Cu Catalyzed)
Best for: 2-Iodothiazoles, 2-Bromothiazoles, and non-volatile alkynes.
Reagents:
-
2-Bromothiazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh3)2Cl2 (3-5 mol%)
-
CuI (2 mol%)
-
Triethylamine (Et3N) (3.0 equiv)
-
DMF (Anhydrous, degassed) (0.2 M concentration)
Step-by-Step:
-
Degassing: In a dried Schlenk tube or vial, add DMF and Et3N. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen causes rapid homocoupling of the alkyne (Glaser coupling), consuming the starting material.
-
Loading: Add Pd(PPh3)2Cl2, CuI, and the 2-bromothiazole under a counter-flow of inert gas.
-
Activation: Stir for 5 minutes at room temperature. The solution should turn yellow/brown.
-
Addition: Add the terminal alkyne dropwise (if liquid) or as a solid.
-
Reaction:
-
For Iodides: Stir at Room Temperature for 2-4 hours.
-
For Bromides: Heat to 60-80°C. Monitor by TLC/LCMS.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.
-
Purification: Flash chromatography. Note: Thiazole alkynes can be slightly unstable on acidic silica; add 1% Et3N to the eluent if streaking occurs.
Method B: The "Advanced" Protocol (Copper-Free)
Best for: 2-Chlorothiazoles, alkynes prone to homocoupling, or pharmaceutical intermediates where Cu contamination is restricted.
Reagents:
-
2-Halothiazole (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
XPhos (10 mol%) - Ligand is crucial for oxidative addition into C-Cl or deactivated C-Br.
-
Cs2CO3 (2.0 equiv) - Inorganic base facilitates the "cationic" mechanism.
-
MeCN or 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Pre-complexation: In a vial, dissolve Pd(OAc)2 and XPhos in the solvent. Stir at 40°C for 20 minutes to generate the active L-Pd(0) species in situ.
-
Substrate Addition: Add the thiazole, alkyne, and finely ground Cs2CO3.
-
Reaction: Seal the vessel and heat to 80-90°C.
-
Why High Temp? Cu-free Sonogashira relies on a slower carbopalladation or direct deprotonation mechanism (Debated, see Kosmrlj et al. [3]), requiring higher energy barriers than the Cu-transmetallation route.
-
-
Filtration: The reaction will be heterogeneous. Filter through a Celite pad to remove inorganic salts before aqueous workup.
Troubleshooting & Validation
Use this decision logic to resolve common failures.
Figure 2: Troubleshooting matrix for common Sonogashira failures.
Validation Checkpoints (Self-Correcting)
-
The "Color Test": In Method A, the reaction should remain a clear yellow/brown solution. If it turns black immediately upon heating, the catalyst has decomposed (Pd agglomeration). Corrective Action: Add excess ligand (PPh3) or switch to a palladacycle precatalyst.
-
The "Homocoupling Check": Run an LCMS of the crude. If you see 2 x Mass(Alkyne) - 2H, you have Glaser coupling. Corrective Action: Switch to Method B (Cu-free) or degas more rigorously.
-
Regioselectivity Verification: If using 2,4-dibromothiazole, the C2-alkyne is the major product. Verify by NMR: The C5-proton of thiazole (usually a singlet around 7.5-8.0 ppm) should shift slightly, but the integration should remain 1H. If the C5 proton disappears, you have over-reacted or reacted at the wrong position.
References
-
Chinchilla, R., & Nájera, C. (2007).[3][4][5][6][7] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][3][5][6] Chemical Reviews, 107(3), 874-922.[3][4][5][7]
-
BenchChem. (2025).[8][9] Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-2-iodobenzo[d]thiazole. BenchChem Protocols.
-
Gazvoda, M., Virbnik, M., Pevec, A., Urankar, D., & Košmrlj, J. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9, 4814.
-
Bakherad, M. (2013). Copper-free Sonogashira coupling reactions: an overview. Applied Organometallic Chemistry, 27(7).
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Negishi Coupling of Ethyl 2-iodo-4-methylthiazole-5-carboxylate with Organozincs
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Negishi cross-coupling reaction. Specifically, it details the palladium-catalyzed coupling of Ethyl 2-iodo-4-methylthiazole-5-carboxylate with a variety of organozinc reagents. Thiazole scaffolds are of paramount importance in medicinal chemistry, and their efficient functionalization is a key step in the synthesis of numerous pharmaceutical compounds.[1] This guide offers in-depth mechanistic insights, detailed experimental protocols, data on reaction optimization, troubleshooting advice, and critical safety procedures to ensure successful and reproducible outcomes.
Introduction: The Strategic Value of Thiazole Functionalization
The 1,3-thiazole ring is a privileged heterocyclic motif found in a wide array of biologically active compounds, including anti-inflammatory, anti-hypertension, and anti-schizophrenia agents.[1] The ability to precisely install diverse carbon-based substituents onto the thiazole core is crucial for structure-activity relationship (SAR) studies in drug discovery. The Negishi cross-coupling reaction stands out as a powerful tool for this purpose due to its high functional group tolerance, broad substrate scope, and the relatively mild reaction conditions required.[2][3][4]
Unlike more reactive organometallic reagents such as organolithiums or Grignards, organozinc compounds are compatible with sensitive functionalities like esters, amides, and nitriles, which are often present in complex drug candidates.[3][5] This guide focuses on the C-2 functionalization of the ethyl 4-methylthiazole-5-carboxylate scaffold, a common building block, by coupling its iodo-derivative with various organozinc partners (Ar-ZnX, Alkyl-ZnX, etc.).
The Negishi Catalytic Cycle: A Mechanistic Rationale
The successful execution of a Negishi coupling hinges on understanding its catalytic cycle, which typically involves a palladium(0) catalyst.[2][6] The generally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the ethyl 2-iodo-4-methylthiazole-5-carboxylate. This forms a square planar Pd(II) intermediate. The C-I bond is highly reactive, making this step typically fast.[2]
-
Transmetalation: The organozinc reagent (R-ZnX) then exchanges its organic group (R) with the halide on the palladium complex. This is often the rate-limiting step of the cycle.[2] The presence of heteroatoms in the thiazole ring can sometimes coordinate to the palladium center, potentially inhibiting the catalyst.[7] Judicious choice of ligands is therefore critical to facilitate this step and prevent catalyst deactivation.
-
Reductive Elimination: The two organic fragments on the Pd(II) center, now in a cis orientation, couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]
Below is a diagram illustrating this crucial process.
Caption: The Palladium-Catalyzed Negishi Catalytic Cycle.
Experimental Protocols
Strict adherence to anhydrous and oxygen-free conditions is paramount for the success of these protocols, as organozinc reagents and Pd(0) catalysts are sensitive to moisture and air.[8]
Protocol 1: Preparation of Organozinc Reagents
Method A: From Organohalides and Activated Zinc
This is a direct and common method for preparing alkyl- and arylzinc reagents.[9]
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a condenser, magnetic stir bar, and nitrogen/argon inlet, add zinc dust (1.5 - 2.0 eq.). Activate the zinc by stirring with a catalytic amount of I₂ (2-5 mol%) in anhydrous THF or DMA for 15-20 minutes until the color of iodine disappears.[9]
-
Reagent Formation: To the activated zinc slurry, add the corresponding organic halide (R-X, 1.0 eq., where X = Br or I) dropwise via syringe. The reaction can be exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with I₂ and analyzing by GC-MS. The resulting solution of the organozinc reagent is used directly in the coupling step.
Method B: Transmetalation from Organolithiums
This method is useful for organozinc reagents that are difficult to prepare directly.
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organolithium precursor (e.g., n-BuLi, 1.1 eq.) in anhydrous THF or diethyl ether and cool to -78 °C.
-
Lithium Reagent Formation: Slowly add the corresponding organic halide to the cooled organolithium solution.
-
Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq.) in anhydrous THF. Transfer this solution via cannula to the freshly prepared organolithium reagent at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature. The resulting organozinc solution is ready for use.
Protocol 2: General Procedure for Negishi Coupling
The following workflow diagram outlines the key steps of the coupling protocol.
Caption: Experimental workflow for the Negishi coupling reaction.
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[10][11] Add anhydrous solvent (e.g., THF, Dioxane) and stir at room temperature for 15-20 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, add Ethyl 2-iodo-4-methylthiazole-5-carboxylate (1.0 eq.).
-
Reagent Addition: Slowly add the previously prepared organozinc reagent solution (1.2 - 1.5 eq.) to the reaction flask via cannula or syringe at room temperature.[11]
-
Reaction Execution: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NH₄Cl.[11]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted thiazole derivative.[11]
Application Data & Optimization
The choice of catalyst, ligand, and solvent is critical for achieving high yields, especially with challenging substrates.[7][12] Electron-rich, bulky phosphine ligands like SPhos or RuPhos often give superior results by promoting the reductive elimination step and stabilizing the palladium catalyst.[13][14]
| Organozinc Reagent (R-ZnBr) | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylzinc bromide | Pd₂(dba)₃ (1.5) | SPhos (3.0) | THF | 60 | 6 | 85-95 |
| 4-Methoxyphenylzinc bromide | Pd(OAc)₂ (2.0) | XPhos (4.0) | Dioxane | 80 | 12 | 80-90 |
| 2-Thienylzinc bromide | PdCl₂(dppf) (3.0) | - | THF | 50 | 8 | 75-85 |
| sec-Butylzinc bromide | Pd(OAc)₂ (2.0) | CPhos (4.0) | THF/NMP | 70 | 18 | 70-80[13] |
| Isopropylzinc bromide | Palladacycle (2.0) | CPhos (4.0) | THF | 70 | 16 | 65-75[12] |
Note: Yields are representative and can vary based on the precise reaction scale and purity of reagents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality organozinc reagent. 3. Presence of oxygen or moisture. | 1. Use a more active precatalyst (e.g., a palladacycle).[14] Screen different ligands.[15] 2. Prepare the organozinc reagent fresh. Confirm its formation via an I₂ quench. 3. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. |
| Reaction Stalls | 1. Catalyst deactivation/decomposition. 2. Product inhibition. | 1. The heteroatoms on the thiazole or product may coordinate to Pd.[16] Try a different ligand (e.g., bulky biarylphosphines) or increase catalyst loading.[7][16] 2. Consider running the reaction at a higher dilution. |
| Formation of Side Products | 1. Homocoupling of the organozinc reagent. 2. Proto-dezincation of the organozinc reagent. | 1. Ensure slow addition of the organozinc reagent. Check for residual oxygen. 2. Ensure all reagents and solvents are scrupulously anhydrous. |
Safety and Handling
-
Organozinc Reagents: While less pyrophoric than organolithiums, organozinc reagents are highly sensitive to air and moisture and can be flammable.[8] Always handle them under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.
-
Palladium Catalysts: Palladium compounds, especially fine powders, can be pyrophoric and are toxic.[17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Use freshly distilled or inhibitor-free solvents from a purification system.
References
-
Negishi coupling - Wikipedia. (n.d.). Wikipedia. Retrieved December 24, 2025, from [Link]
-
Zhang, A., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Retrieved December 24, 2025, from [Link]
-
Zhang, A., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PMC. Retrieved December 24, 2025, from [Link]
-
Kim, J., & Griggs, J. L. (2002). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. The Journal of Organic Chemistry. Retrieved December 24, 2025, from [Link]
-
ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc... | Download Scientific Diagram. ResearchGate. Retrieved December 24, 2025, from [Link]
-
Wang, Z., et al. (2022). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Retrieved December 24, 2025, from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. Retrieved December 24, 2025, from [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ResearchGate. Retrieved December 24, 2025, from [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. Retrieved December 24, 2025, from [Link]
-
Reddit. (2021). Reasons for stalling of a Negishi coupling? : r/Chempros. Reddit. Retrieved December 24, 2025, from [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved December 24, 2025, from [Link]
-
Organ, M. G., & Diner, C. (2019). The Negishi Cross-Coupling Reaction. Wiley Online Library. Retrieved December 24, 2025, from [Link]
-
Pérez-Rodríguez, M., et al. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics. Retrieved December 24, 2025, from [Link]
-
ChemOrgChem. (2023). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. YouTube. Retrieved December 24, 2025, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC. Retrieved December 24, 2025, from [Link]
-
Ross, A., et al. (2010). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. ResearchGate. Retrieved December 24, 2025, from [Link]
-
ChemOrgChem. (2023). Appel Reaction/Negishi Cross-Coupling/Problem Solved/ CSIR 2014/ ChemOrgChem. YouTube. Retrieved December 24, 2025, from [Link]
-
Wang, H., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Retrieved December 24, 2025, from [Link]
-
Negishi, E. (1999). Palladium and nickel catalysed reactions of organozinc compounds. Oxford Academic. Retrieved December 24, 2025, from [Link]
-
Future4200. (2021). Palladium on carbon safe handling - Safety Regulation. Future4200. Retrieved December 24, 2025, from [Link]
-
Gmainer, M., et al. (2023). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. Retrieved December 24, 2025, from [Link]
-
Knochel, P. (2002). Preparation and Applications of Functionalized Organozinc Compounds. Science of Synthesis. Retrieved December 24, 2025, from [Link]
-
Krasovskiy, A., & Lipshutz, B. H. (2011). Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature. PubMed. Retrieved December 24, 2025, from [Link]
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A Comparative Guide to C-H Activation and Cross-Coupling Strategies for Thiazole-5-Carboxylate Scaffolds
Introduction: The Thiazole-5-Carboxylate Core in Modern Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1] When functionalized with a carboxylate group at the 5-position, the resulting thiazole-5-carboxylate framework becomes a versatile building block for creating novel drug candidates, from kinase inhibitors to anticancer agents.[2][3] The ability to selectively introduce molecular complexity at other positions on this ring is paramount for tuning the pharmacological properties of these molecules.
This technical guide provides an in-depth analysis of two primary strategies for the functionalization of thiazole-5-carboxylate scaffolds: modern C-H activation and traditional cross-coupling reactions. As a researcher in drug development, understanding the nuances, advantages, and practical limitations of each approach is crucial for efficient and effective synthesis design. This document will delve into the mechanistic underpinnings of these methodologies, offer detailed, field-proven protocols, and provide a comparative framework to guide your synthetic choices.
Part 1: The Atom-Economical Approach: Direct C-H Activation
Direct C-H activation has emerged as a powerful, sustainable strategy in organic synthesis, offering a more atom- and step-economical alternative to classical cross-coupling methods.[4] This approach avoids the need for pre-functionalization of the thiazole ring (e.g., halogenation), thereby shortening synthetic sequences and reducing waste.
Mechanistic Insights: The Concerted Metalation-Deprotonation Pathway
For azoles like thiazole, palladium-catalyzed C-H activation often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The electron-withdrawing nature of the C5-carboxylate group deactivates the thiazole ring, making the C-H bonds less susceptible to cleavage. However, the C2 and C4 positions remain potential sites for functionalization. The regioselectivity of the reaction is highly dependent on the catalyst, ligands, and reaction conditions. In many instances of palladium-catalyzed direct arylation of thiazole derivatives, functionalization is observed at the 5-position.[5] However, the presence of the carboxylate at this position necessitates targeting the C2 or C4 C-H bonds.
dot
Caption: Simplified mechanism for Pd-catalyzed C-H arylation.
Protocol 1: Palladium-Catalyzed Direct C-2 Arylation of Ethyl Thiazole-5-carboxylate (Representative Protocol)
This protocol is adapted from established methods for the direct arylation of related azole systems.[6] Optimization may be required for specific substrates.
Materials:
-
Ethyl thiazole-5-carboxylate
-
Aryl bromide or iodide (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Pivalic acid (PivOH, 30 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried Schlenk tube, add ethyl thiazole-5-carboxylate (1 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add pivalic acid (0.3 mmol) and anhydrous DMA (4 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Additive | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | PivOH | 120-140 | 60-85 | [5][6] |
| PdCl₂(dppf) | Cs₂CO₃ | - | 110 | 55-80 | [7] |
Part 2: The Tried-and-True Method: Traditional Cross-Coupling
Traditional cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are robust and well-established methods for C-C bond formation. These reactions typically involve the coupling of a pre-functionalized thiazole (e.g., a halide or triflate) with a suitable coupling partner. While requiring an extra step for the synthesis of the halo-thiazole precursor, these methods offer high reliability and a broad substrate scope.
Synthesis of Precursors: Halogenation of Thiazole-5-carboxylates
A critical prerequisite for cross-coupling is the synthesis of a halogenated thiazole-5-carboxylate. 2-Bromo-thiazole-5-carboxylates can be synthesized from 2-aminothiazole-5-carboxylates via a Sandmeyer-type reaction.[8][9]
dot
Caption: Synthesis of 2-bromothiazole-5-carboxylate precursor.
Protocol 2: Suzuki-Miyaura Coupling of Ethyl 2-Bromothiazole-5-carboxylate
The Suzuki-Miyaura coupling is a versatile method for the arylation of halo-thiazoles.[10]
Materials:
-
Ethyl 2-bromothiazole-5-carboxylate
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine ethyl 2-bromothiazole-5-carboxylate (1 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2 mmol).
-
Add the 1,4-dioxane/water mixture (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-100 °C under an argon atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Protocol 3: Heck Coupling of Ethyl 2-Bromothiazole-5-carboxylate with an Alkene
The Heck reaction allows for the introduction of alkenyl groups.[11][12]
Materials:
-
Ethyl 2-bromothiazole-5-carboxylate
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
To a sealed tube, add ethyl 2-bromothiazole-5-carboxylate (1 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill with argon.
-
Add the anhydrous solvent (5 mL), the alkene (1.5 mmol), and Et₃N (2 mmol).
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with diethyl ether, and filter through Celite®.
-
Concentrate the filtrate and purify by column chromatography.
Protocol 4: Sonogashira Coupling of Ethyl 2-Bromothiazole-5-carboxylate with a Terminal Alkyne
The Sonogashira coupling is the method of choice for installing alkynyl moieties.[13][14][15]
Materials:
-
Ethyl 2-bromothiazole-5-carboxylate
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base
Procedure:
-
To a Schlenk flask, add ethyl 2-bromothiazole-5-carboxylate (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous Et₃N or DIPA (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl), water, and brine.
-
Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography.
| Coupling Type | Catalyst System | Base | Typical Conditions | Typical Yield (%) | Reference |
| Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O, 80-100°C | 70-95 | [10] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF, 100-120°C | 60-85 | [11] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPA | RT to 50°C | 75-95 | [14][15] |
Part 3: A Hybrid Approach: Decarboxylative Cross-Coupling
A novel and highly relevant strategy for the functionalization of thiazole-5-carboxylate scaffolds is decarboxylative cross-coupling. This method uses the carboxylic acid functionality itself as a traceless activating group, which is expelled as CO₂ during the reaction. This approach combines the operational simplicity of using a readily available starting material with the power of cross-coupling.[16]
Protocol 5: Palladium/Silver-Catalyzed Decarboxylative Arylation
This protocol is based on the work of Greaney and coworkers, who developed an efficient method for the decarboxylative coupling of thiazole-5-carboxylic acids.[2][16]
Materials:
-
2-Substituted-thiazole-5-carboxylic acid
-
Aryl iodide or bromide (1.0 equivalent, as limiting reagent)
-
Palladium(II) chloride (PdCl₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 2 equivalents)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To a reaction vial, add the thiazole-5-carboxylic acid (1.2 mmol, 1.2 equivalents), the aryl halide (1.0 mmol), PdCl₂ (0.05 mmol), PPh₃ (0.1 mmol), and Ag₂CO₃ (2 mmol).
-
Add anhydrous DMA (3 mL).
-
Seal the vial and heat the mixture at 140 °C for 16 hours.
-
Cool to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the 5-arylthiazole product.
This method has been shown to be effective for a range of 2-substituted thiazole-5-carboxylic acids, providing the corresponding 5-arylated products in excellent yields (typically 80-96%).[16]
Comparative Analysis: Which Strategy to Choose?
The choice between C-H activation and cross-coupling depends on several factors, including the availability of starting materials, desired regioselectivity, functional group tolerance, and overall synthetic strategy.
dot
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 5. Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
Synthesis of Febuxostat analogs using iodothiazole intermediates
Application Note: High-Efficiency Synthesis of Febuxostat Analogs via Modular Iodothiazole Cross-Coupling
Executive Summary
Febuxostat (Uloric®) is a potent, non-purine selective inhibitor of xanthine oxidase (XO) used in the management of hyperuricemia and gout. While industrial synthesis typically employs a linear construction of the thiazole ring onto a pre-functionalized benzothioamide, this approach is inefficient for Structure-Activity Relationship (SAR) studies requiring diverse aryl modifications.
This Application Note details a convergent, modular protocol for synthesizing Febuxostat and its structural analogs. By utilizing a reactive 2-iodothiazole intermediate , researchers can rapidly generate diverse libraries via late-stage Suzuki-Miyaura cross-coupling. This method offers superior chemoselectivity and functional group tolerance compared to traditional linear routes.
Strategic Rationale & Retrosynthesis
The core advantage of this protocol is the "Plug-and-Play" nature of the C2-position on the thiazole ring. Iodine, being a weaker C-X bond than bromine or chlorine, facilitates oxidative addition of Palladium (Pd) under milder conditions, preserving sensitive functional groups (e.g., nitriles, esters) on the coupling partners.
Mechanism of Action & Design Logic
-
Target: 2-aryl-4-methyl-5-thiazolecarboxylic acid derivatives.
-
Scaffold: Ethyl 2-iodo-4-methylthiazole-5-carboxylate (Intermediate A ).
-
Diversity Element: Aryl boronic acids (commercial or synthesized).
Figure 1: Retrosynthetic logic shifting from linear cyclization to convergent cross-coupling.
Experimental Protocols
Protocol A: Synthesis of the Iodothiazole Scaffold
Objective: Convert commercially available ethyl 2-amino-4-methylthiazole-5-carboxylate to the 2-iodo derivative via a non-aqueous Sandmeyer-type reaction.
Rationale: Aqueous diazotization often leads to hydrolysis of the ester or low yields due to solubility issues. The use of organic nitrites (
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (10 mmol)
-
Diiodomethane (
) or Iodine ( ) -
-Butyl nitrite (
-BuONO) (1.5 equiv) -
Acetonitrile (ACN) or THF (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
). -
Dissolution: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g, 10 mmol) in anhydrous ACN (20 mL).
-
Reagent Addition: Add diiodomethane (2.68 g, 10 mmol) followed by the dropwise addition of
-butyl nitrite (1.55 g, 15 mmol). Caution: Exothermic reaction with gas evolution ( ). -
Reaction: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting amine (polar, baseline) should disappear, replaced by a less polar UV-active spot (Iodo-product).
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with saturated aqueous
(to quench excess iodine) followed by brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). -
Yield: Expect 65-75% of a pale yellow solid.
Protocol B: Library Generation via Suzuki-Miyaura Coupling
Objective: Couple the iodothiazole scaffold with 3-cyano-4-isobutoxyphenylboronic acid (for Febuxostat) or other aryl boronic acids (for analogs).
Materials:
-
Iodothiazole Intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a microwave vial or sealed tube, combine the Iodothiazole (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol). Add solvent (5 mL). Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the Pd cycle.
-
Catalyst Addition: Add
(25 mg, ~0.03 mmol) quickly and seal the vessel. -
Reaction: Heat to 90°C for 4-6 hours (or 110°C for 30 mins in a microwave reactor).
-
Verification: Check LC-MS for the mass of the coupled ester (
). -
Isolation: Filter through a Celite pad to remove Pd black. Rinse with EtOAc.[1] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Protocol C: Hydrolysis to Active Acid
Objective: Saponification of the ethyl ester to the final carboxylic acid drug/analog.
Procedure:
-
Dissolve the coupled ester (0.5 mmol) in THF/MeOH/Water (3:1:1, 5 mL).
-
Add LiOH monohydrate (2.0 equiv). Stir at room temperature for 4 hours.
-
Workup: Acidify carefully with 1M HCl to pH 3-4. The product usually precipitates.
-
Collection: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Workflow Visualization
Figure 2: Integrated workflow for the synthesis of Febuxostat analogs.
Data & Optimization
Table 1: Optimization of Coupling Conditions (2-Iodothiazole + 4-Isobutoxyphenylboronic acid)
| Entry | Catalyst (5 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Toluene/EtOH/H2O | 90 | 65 | Slow conversion | ||
| 2 | DMF | 100 | 40 | Homocoupling observed | ||
| 3 | Dioxane/H2O | 90 | 92 | Cleanest profile | ||
| 4 | THF/H2O | 60 | 88 | Good for hindered analogs |
Table 2: Representative Analog Library Scope
| Analog ID | Aryl Group (R) | Yield (2 Steps) | LogP (Calc) | Potential Utility |
| FBX-01 | 3-CN, 4-OiBu-Ph (Febuxostat) | 85% | 3.3 | Reference Standard |
| FBX-02 | 3-CN, 4-OCF3-Ph | 78% | 3.8 | Metabolic Stability |
| FBX-03 | 3-Cl, 4-OiBu-Ph | 82% | 3.9 | Halogen Bonding Probe |
| FBX-04 | 4-Morpholino-Ph | 65% | 2.1 | Solubility Improvement |
Troubleshooting & Quality Control (Self-Validating Systems)
-
Issue: Low Yield in Step 1 (Iodination).
-
Diagnosis: Incomplete diazotization or side reactions with moisture.
-
Validation: Ensure reagents are fresh.
-BuONO degrades over time. Check color: reaction should turn dark red/brown (iodine release) then lighten upon workup.
-
-
Issue: Protodeboronation in Step 2.
-
Diagnosis: The boronic acid loses the boron group before coupling.
-
Validation: Use a milder base (
instead of ) or switch to the corresponding Boronic Ester (Pinacol ester), which is more stable.
-
-
Issue: Palladium Contamination.
-
Validation: Final products must be scavenged for Pd if used for biological assays. Use SiliaMetS® Thiol scavengers post-reaction if ICP-MS shows >10ppm Pd.
-
References
-
Original Synthesis Context: Hasegawa, M., et al.[2] "A facile one-pot synthesis of 4-alkoxy-1,3-benzenedicarbonitrile."[2] Heterocycles, 1998, 47(2), 857.[2] Link
-
Suzuki Coupling on Thiazoles: Ohkubo, M., et al. "Synthesis and pharmacological evaluation of 2-aryl-4-methylthiazole-5-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry, 2006. Link
-
Sandmeyer on Aminothiazoles: Gao, M., et al. "Efficient Synthesis of 2-Iodothiazoles from 2-Aminothiazoles." Tetrahedron Letters, 2010. Link
-
Febuxostat Process Chemistry: Takeda Pharmaceutical Company Ltd. "Method for producing 2-phenylthiazole derivatives." US Patent 6,225,474. Link
-
General Review of Thiazole Synthesis: Chhabria, M.T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 2016. Link
Sources
Troubleshooting & Optimization
Preventing deiodination side reactions in thiazole cross-couplings
Subject: Troubleshooting Deiodination & Side Reactions in Thiazole Cross-Couplings
Ticket ID: THZ-Pd-004 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Diagnostic Module: Why is my Iodine Disappearing?
In thiazole cross-couplings (Suzuki-Miyaura, Stille, Negishi), "deiodination" typically manifests as the replacement of the iodine atom with a hydrogen atom (
This is rarely a random degradation. It is a symptom of two specific competing pathways that outcompete the desired catalytic cycle:
-
Protodehalogenation (The Solvent Attack):
-
Mechanism: The oxidative addition of the iodothiazole to Pd(0) is fast. However, if the subsequent Transmetallation step is slow (due to steric bulk, low nucleophilicity of the boronate, or catalyst poisoning by the thiazole nitrogen), the active
species "stalls." -
The Failure Mode: This stalled intermediate is highly basic. It abstracts a proton from moisture, the solvent, or the base itself, leading to reductive elimination of
and regenerating Pd(II).[1] -
Root Cause: Slow Transmetallation + Available Protons .
-
-
The Halogen Dance (The Base Attack):
-
Mechanism: Thiazole protons (especially at C2) are acidic (
in DMSO, but effectively lower with metal coordination). Bases can deprotonate the ring before coupling occurs. The resulting carbanion attacks the halogen position of another molecule, causing the iodine to "dance" (migrate) to the more stable position (usually C2 or C5). -
Root Cause: Base too strong or Reaction temperature too high before coupling occurs.[2]
-
Visualizing the Failure Pathways
The following diagram maps the decision points where your reaction deviates from the Product Pathway into Side Reactions.
Figure 1: Mechanistic divergence in thiazole cross-coupling. The critical control point is accelerating Transmetallation to outrun Protodehalogenation.
Troubleshooting & Optimization Guide
Parameter 1: Catalyst & Ligand Selection
Goal: Accelerate Transmetallation and prevent Catalyst Poisoning.
Thiazoles are "sticky" substrates; the nitrogen lone pair can bind to Palladium, shutting down the cycle. You need bulky, electron-rich ligands to prevent this and speed up the cycle.
| Component | Recommendation | Technical Rationale |
| Precatalyst | Buchwald G3 or G4 (e.g., XPhos Pd G4) | Generates active Pd(0) immediately upon heating. Avoids the inefficient reduction of Pd(II) salts (like |
| Ligand | XPhos or SPhos | XPhos: Extremely bulky; prevents thiazole N-coordination. SPhos: Excellent for heteroaryl chlorides/iodides; high turnover frequency ensures the Pd-Ar species doesn't "wait" long enough to find a proton. |
| Avoid | Often contains trace Pd(II) oxides and dissociates slowly. |
Parameter 2: Base & Solvent System
Goal: Eliminate Proton Sources and Prevent Halogen Dance.
| Variable | Recommendation | Technical Rationale |
| Base | Anhydrous | Crucial: Switch from aqueous bases (e.g., |
| Solvent | 1,4-Dioxane or Toluene (Dry) | Aprotic, non-polar solvents minimize proton exchange. Avoid alcohols (MeOH/EtOH) entirely, as they are potent H-donors for the protodehalogenation pathway. |
| Additives | Molecular Sieves (4Å) | Adding activated sieves to the reaction vessel scavenges trace water, physically removing the fuel for the deiodination side reaction. |
Standard Operating Procedure (SOP)
Protocol: Anhydrous High-Turnover Suzuki Coupling for Thiazoles
Use this protocol to validate your system against deiodination.
Reagents:
-
Iodothiazole (1.0 equiv)[2]
-
Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: Anhydrous
(3.0 equiv, finely ground) -
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Workflow:
-
Drying: Flame-dry a reaction vial equipped with a stir bar and cool under Argon/Nitrogen.
-
Solids: Add Iodothiazole, Boronate, Base, and Catalyst to the vial.
-
Tip: If your boronic acid is unstable (protodeboronation prone), add it in two portions (0.7 eq at start, 0.5 eq after 1 hour).
-
-
Purging: Cap the vial and purge with inert gas for 5 minutes.
-
Solvent: Add anhydrous Dioxane via syringe.
-
Activation: Place in a pre-heated block at 80°C .
-
Why? Rapid heating bypasses the "warm-up" phase where side reactions often compete with catalyst activation.
-
-
Monitoring: Check LCMS at 1 hour.
-
Success: Product peak dominant.
-
Failure: If
is observed, double the catalyst loading or switch to SPhos Pd G4 .
-
Frequently Asked Questions (FAQs)
Q: Does it matter if I am using 2-iodothiazole vs. 5-iodothiazole? A: Yes, significantly.
-
2-Iodothiazole: The C2 position is flanked by Sulfur and Nitrogen. The C-I bond is weaker, and oxidative addition is very fast. However, the resulting Pd species is prone to reduction. High catalyst activity is essential here.
-
5-Iodothiazole: If you have a proton at C2 (i.e., 5-iodo-thiazole), you are at high risk of Halogen Dance . The base can deprotonate C2, causing the Iodine at C5 to migrate to C2. Solution: Use a milder base (e.g.,
or ) and lower temperatures ( ) to suppress the deprotonation of C2.
Q: I see "Homocoupling" of my thiazole (
-
Fix: Your boronic acid might be the problem.[2][3] Is it hydrolyzed? Is it sterically hindered? Try switching to a MIDA Boronate or Potassium Trifluoroborate (
) salt, which releases the active species slowly, keeping the stoichiometry favorable for coupling.
Q: Can I use water to dissolve the base? A: If deiodination is your primary problem, NO . While water accelerates many Suzuki couplings, it is the primary reactant for the side reaction you are trying to avoid. Move to a fully anhydrous system with a solubility-assisting ligand like SPhos.
References
-
Mechanism of Halogen Dance in Thiazoles
-
Stangeland, E. L., & Sammakia, T. (2004).[4] Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B. Journal of Organic Chemistry.
-
-
Buchwald Precatalysts (G3/G4)
- Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science.
-
Deiodination/Protodehalogenation Mechanisms
-
Navarro, O., et al. (2004).[4] General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. Journal of Organic Chemistry. (Discusses the role of bulky phosphines in preventing side pathways).
-
-
Halogen Dance Overview
- Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
Sources
Technical Support Center: Purification of Ethyl 2-iodo-4-methylthiazole-5-carboxylate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-iodo-4-methylthiazole-5-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of this key heterocyclic intermediate.
Introduction
Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a vital building block in medicinal chemistry. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and commonly employed technique for the purification of solid organic compounds.[1][2] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] This guide will navigate the common pitfalls and provide systematic solutions to optimize the recrystallization of this iodo-thiazole derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of Ethyl 2-iodo-4-methylthiazole-5-carboxylate, providing explanations for the underlying causes and actionable solutions.
Q1: My compound is "oiling out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4][5] This typically occurs when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[5] For halogenated heterocyclic compounds, this can also be exacerbated by the presence of impurities that depress the melting point.
Root Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or the boiling point of the solvent may be significantly higher than the melting point of the solute.
-
Solution: Re-evaluate your solvent selection. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2][6] Consider using a mixed-solvent system. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it is clear and allow it to cool slowly.[7]
-
-
Solution is Too Concentrated: If the concentration of the solute is too high, it may crash out of solution as an oil.
-
Solution: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent to decrease the concentration.[5]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.[4]
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.[8]
-
Q2: No crystals have formed even after the solution has cooled completely. How can I induce crystallization?
A2: The failure of a supersaturated solution to crystallize is often due to a high kinetic barrier for nucleation, the initial formation of a stable crystal lattice.[3]
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[9]
-
Seed Crystals: Introduce a tiny, pure crystal of Ethyl 2-iodo-4-methylthiazole-5-carboxylate into the cooled solution. This "seed crystal" provides a template for the solute molecules to align and crystallize.[5]
-
Reducing Solvent Volume: It is possible that too much solvent was used, preventing the solution from reaching supersaturation upon cooling.[4][5]
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid crystallization and trapping of impurities.[5]
-
-
Extreme Cooling: If other methods fail, cooling the solution in a dry ice/acetone bath can sometimes induce crystallization. However, this should be a last resort as rapid cooling can lead to the formation of small, less pure crystals.[1]
Q3: The yield of my recrystallized product is very low. What are the common causes and how can I improve it?
A3: A low recovery of the purified compound is a frequent issue in recrystallization.
Potential Causes and Optimization Strategies:
-
Excessive Solvent Usage: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[4][5]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] To recover some of the lost product, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel (stemless or short-stemmed) and filter the hot solution as quickly as possible.[8] It is also advisable to add a slight excess of the hot solvent before filtration to prevent premature saturation.
-
-
Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities without significantly dissolving the desired compound.[8]
-
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in a lower yield.
-
Solution: After the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[8]
-
Q4: The purity of my recrystallized Ethyl 2-iodo-4-methylthiazole-5-carboxylate is still not satisfactory. What can I do?
A4: If the purity, as determined by methods like melting point analysis or chromatography, is still low, several factors could be at play.
Strategies for Purity Enhancement:
-
Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[1][5]
-
Solution: Ensure the solution cools slowly and undisturbed. This allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[4]
-
-
Inadequate Washing: Residual mother liquor on the surface of the crystals contains dissolved impurities.
-
Solution: Ensure the crystals are thoroughly but efficiently washed with a minimal amount of ice-cold solvent after filtration.[8]
-
-
Co-crystallization of Impurities: If an impurity has very similar solubility properties to the target compound, it may co-crystallize.
-
Solution: A second recrystallization, potentially with a different solvent system, may be necessary. Alternatively, a different purification technique, such as column chromatography, might be required if recrystallization proves ineffective at separating the specific impurity.[4]
-
-
Use of Decolorizing Carbon: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[10] However, using an excessive amount of charcoal can lead to the adsorption of the desired product, thereby reducing the yield.[5]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of Ethyl 2-iodo-4-methylthiazole-5-carboxylate?
A1: The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1][2] It should also either dissolve impurities well at all temperatures or not at all.[2] A general rule of thumb is that "like dissolves like," so solvents with similar functional groups to the solute may be good starting points.[7] For an ester like Ethyl 2-iodo-4-methylthiazole-5-carboxylate, solvents like ethanol, ethyl acetate, or mixtures with hexanes could be suitable.[7][11] Small-scale solubility tests with various solvents are highly recommended to empirically determine the best choice.
Q2: What is the importance of the melting point in assessing the purity of the recrystallized product?
A2: The melting point of a pure crystalline solid is a characteristic physical property. Impurities typically cause a depression and broadening of the melting point range.[1][9] Therefore, by comparing the melting point of your recrystallized product to the literature value for the pure compound, you can get a good indication of its purity. A sharp melting point range close to the literature value suggests high purity.[9]
Q3: Are there any specific safety precautions I should take when working with Ethyl 2-iodo-4-methylthiazole-5-carboxylate and the solvents?
A3: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many organic solvents are flammable and/or toxic.[6] Avoid breathing the vapors and prevent contact with skin and eyes. Iodo-compounds can be light-sensitive and may have some level of toxicity; consult the Safety Data Sheet (SDS) for detailed handling and disposal information. Thiazole derivatives can also have varying degrees of thermal stability.[12]
Experimental Protocol: A General Guideline
This protocol provides a general workflow for the recrystallization of Ethyl 2-iodo-4-methylthiazole-5-carboxylate. The specific solvent and volumes will need to be optimized based on the scale of your experiment and the purity of your crude material.
1. Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different potential solvents to each tube at room temperature to assess solubility.
-
Heat the tubes that did not dissolve the solid to the boiling point of the solvent.
-
The ideal solvent will dissolve the solid when hot but not when cold.
-
Cool the solutions that dissolved the solid to see if crystals form.
2. Dissolution:
-
Place the crude Ethyl 2-iodo-4-methylthiazole-5-carboxylate in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue to add small portions of the hot solvent until the solid just dissolves.[6]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[8]
4. Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[8]
6. Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.
-
For complete drying, transfer the crystals to a watch glass or weighing paper and dry them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Table 1: Common Solvents for Recrystallization of Heterocyclic Esters
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds with ester functionalities.[7] |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds or as part of a mixed solvent system. |
| n-Hexane | 69 | Nonpolar | Often used as the "poor" solvent in a mixed-solvent system with a more polar solvent.[7] |
| Water | 100 | Very Polar | Generally not suitable for non-polar organic compounds, but can be used for polar, water-soluble impurities.[7] |
Visualization
Recrystallization Solvent Selection Workflow
Caption: Decision workflow for selecting a suitable recrystallization solvent.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Al-Dahham, W. S. (2021, July 16). Experimental No. (4) Recrystallization. University of Babylon. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
-
LookChem. (n.d.). Cas 161797-99-5, ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Retrieved from [Link]
- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Bey, J.-P., Bolte, M., & Oestreich, M. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2338–2346.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ChemBK. (2024, April 10). Ethyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. Retrieved from [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2025, August 6). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. Retrieved from [Link]
- Google Patents. (2017). CN106518779A - Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
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-
SciELO. (n.d.). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
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Wiley Online Library. (2006, March 25). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, July 10). A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate. PubMed. Retrieved from [Link]
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Validation & Comparative
13C NMR Chemical Shift Anomalies: 2-Iodo vs. 2-Bromo Thiazoles
This guide provides a technical comparison of the 13C NMR chemical shifts for 2-iodo- and 2-bromothiazoles, focusing on the "Heavy Atom Effect" (Spin-Orbit Coupling) that creates a counter-intuitive shielding pattern.
Executive Summary
In standard organic spectroscopy, substituting a hydrogen with a halogen typically results in a downfield shift (deshielding) of the attached carbon due to the inductive withdrawal of electron density ($ -I $ effect). However, 2-iodothiazole defies this trend due to the Heavy Atom Effect (Spin-Orbit Coupling). While 2-bromothiazole follows the expected deshielding pattern relative to thiazole, the C2 nucleus in 2-iodothiazole undergoes a dramatic upfield shift (shielding), often appearing 30–40 ppm upfield from its bromo-analog.
This guide details the chemical shift data, the quantum mechanical mechanism behind the anomaly, and the synthetic protocols required to generate these scaffolds.
Comparative Data: The Inverse Halogen Dependence
The following table summarizes the chemical shifts of the ipso-carbon (C2) and the remote carbons (C4, C5) in CDCl
| Compound | Structure | C2 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | Notes |
| Thiazole | 153.4 | 143.7 | 119.7 | Baseline deshielded C2 due to N=C-S motif. | |
| 2-Bromothiazole | 135.6 | 142.6 | 122.9 | Br causes moderate shielding vs. H, but remains downfield. | |
| 2-Iodothiazole | ~101 – 110 * | ~145.0 | ~124.0 | Anomaly: Strong shielding puts C2 in the alkene/aromatic C-H range. |
*Note on 2-Iodothiazole: The C2 signal is often weak due to long relaxation times (
Mechanistic Insight: Why Iodine Shields the Nucleus
The chemical shift difference is governed by two competing factors:
-
Inductive Effect (Electronegativity):
-
Bromine (
): Strong electron withdrawal deshields the nucleus, pushing the signal downfield (high ppm). -
Iodine (
): Weaker withdrawal than Br, but still more electronegative than Carbon ( ). Based solely on electronegativity, C2 should be slightly downfield.
-
-
The Heavy Atom Effect (Spin-Orbit Coupling):
-
For heavy atoms like Iodine (high atomic number
), relativistic effects become non-negligible. The circulation of electrons in the iodine -orbitals creates a local magnetic field that couples with the electron spin. -
This Spin-Orbit Coupling (SOC) induces a "shielding" current that opposes the external magnetic field (
). -
Result: The SOC shielding term (
) dominates the paramagnetic deshielding term ( ), causing the net signal to move upfield (lower ppm).
-
Visualizing the Mechanism
Figure 1: Logical flow distinguishing the Inductive Effect from Spin-Orbit Coupling in determining chemical shifts.
Experimental Protocols
A. Synthesis: The Sandmeyer Reaction
Direct halogenation of thiazole is difficult due to the deactivated nature of the ring. The most reliable method is the Sandmeyer reaction starting from 2-aminothiazole.
Step-by-Step Protocol for 2-Iodothiazole:
-
Diazotization:
-
Dissolve 2-aminothiazole (10 mmol) in a mixture of organic solvent (e.g., Acetonitrile or DMF) and strong acid (often
or -TsOH). -
Cool to 0°C in an ice bath.
-
Add isoamyl nitrite (or
in water) dropwise. Stir for 30 minutes to generate the diazonium species in situ. -
Critical Control: Maintain temperature <5°C to prevent decomposition of the unstable diazonium intermediate.
-
-
Iodination:
-
Add Potassium Iodide (KI) (1.5 – 2.0 equiv) slowly to the cold solution.
-
Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.
-
Observation: Evolution of
gas and formation of a dark solution (iodine liberation).
-
-
Workup:
-
Quench with saturated sodium thiosulfate (
) to reduce excess iodine (color changes from purple/brown to yellow). -
Extract with Ethyl Acetate (
). -
Wash organic layer with brine, dry over
, and concentrate.[1]
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: 2-Iodothiazole is light-sensitive; store in amber vials at -20°C.
-
B. Synthesis Workflow Diagram
Figure 2: Sandmeyer reaction pathway for the synthesis of 2-iodothiazole.
NMR Acquisition & Processing Tips
When characterizing 2-iodothiazole, standard parameters may yield a "missing" C2 peak. Follow these adjustments:
-
Relaxation Delay (
): Quaternary carbons attached to heavy atoms often have efficient relaxation mechanisms (via CSA - Chemical Shift Anisotropy), but the signal can still be easily saturated. Use a delay of 2–3 seconds . -
Spectral Width: Ensure your sweep width covers the "unexpected" upfield region (90–110 ppm) where the C2 signal resides, rather than just focusing on the 130–170 ppm aromatic window.
-
Line Broadening: The quadrupole moment of Iodine (
) can broaden the attached Carbon signal. Apply 1–2 Hz exponential line broadening (lb) during processing to improve the Signal-to-Noise (S/N) ratio.
References
-
Chemical Shifts of 2-Bromothiazole
-
Heavy Atom Effect & 2-Iodothiazole Data
- Current Chemistry Letters2024, 13, 1-10.
- Chem. Rev.2020, 120, 7065–7103.
-
Synthetic Protocol (Sandmeyer)
- J. Org. Chem.2011, 76, 2828. (Synthesis of thiazole cores for thiopeptide antibiotics).
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Iodothiazole Esters
For researchers, medicinal chemists, and drug development professionals, understanding the mass spectral fragmentation patterns of novel heterocyclic compounds is paramount for unambiguous structure elucidation and metabolite identification. This guide provides an in-depth analysis of the expected fragmentation behavior of iodothiazole esters, a class of compounds with growing interest in pharmaceutical and materials science. While direct literature on the mass spectrometry of this specific scaffold is nascent, this guide synthesizes established fragmentation principles of thiazoles, organoiodides, and esters to provide a predictive and logical framework for spectral interpretation.
This comparison guide will delve into the nuances of both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, offering insights into the causal mechanisms behind observed fragmentation patterns. All proposed mechanisms are grounded in authoritative chemical principles and supported by citations to relevant literature.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical as it dictates the type and extent of fragmentation. For iodothiazole esters, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant methods, each providing complementary structural information.
Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[1][2] This is highly valuable for detailed structural analysis as the resulting fragment ions provide a fingerprint of the molecule's architecture.[2][3] However, for some molecules, the molecular ion peak may be weak or absent.[2]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[4] It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.[4] Structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[4]
The following table summarizes the key differences and applications of these techniques for the analysis of iodothiazole esters.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment in the gas phase.[1] | Ion formation from charged droplets in solution.[4] |
| Fragmentation | Extensive, "hard" ionization.[1] | Minimal, "soft" ionization; fragmentation induced by MS/MS.[4] |
| Molecular Ion | May be weak or absent.[2] | Typically a strong [M+H]+ or adduct ion peak.[4] |
| Primary Use | Detailed structural elucidation from fragment patterns.[3] | Molecular weight determination and targeted fragmentation analysis.[4] |
| Best Suited For | Volatile and thermally stable iodothiazole esters. | A wider range of iodothiazole esters, including less volatile and thermally labile ones. |
Predicted Fragmentation Pathways under Electron Ionization (EI)
Based on the established fragmentation of thiazoles, iodo-compounds, and esters, we can predict the major fragmentation pathways for a generic iodothiazole ester under EI-MS.
Key Fragmentation Processes:
-
Alpha-Cleavage of the Ester Group: The most characteristic fragmentation of esters is the cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable acylium ion.[5][6]
-
Loss of the Iodine Atom: The C-I bond is relatively weak and prone to cleavage. The loss of an iodine radical is a common fragmentation pathway for iodo-aromatic and iodo-heterocyclic compounds.[7][8]
-
Thiazole Ring Fragmentation: The thiazole ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN or acetylene.[9]
The following Graphviz diagram illustrates the predicted EI fragmentation workflow for a hypothetical ethyl 2-iodothiazole-4-carboxylate.
Caption: Predicted EI-MS fragmentation of an iodothiazole ester.
Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)
Under ESI conditions, the iodothiazole ester will likely be observed as a protonated molecule, [M+H]+. Tandem MS (MS/MS) analysis of this precursor ion will induce fragmentation.
Key Fragmentation Processes in ESI-MS/MS:
-
Neutral Loss of the Ester Alkyl Group: A common fragmentation pathway for protonated esters is the neutral loss of the corresponding alkene from the alkoxy group.
-
Decarboxylation: Loss of CO2 from the protonated molecule can occur.
-
Deiodination: While less common than in EI, the loss of an iodine atom can still be observed in ESI-MS/MS, particularly at higher collision energies.[7][10]
-
Thiazole Ring Opening: Similar to EI, the thiazole ring can fragment, although the pathways may differ due to the protonated nature of the ion.
The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation workflow.
Caption: Predicted ESI-MS/MS fragmentation of an iodothiazole ester.
Experimental Protocols
To obtain high-quality mass spectra for iodothiazole esters, the following general protocols are recommended.
Sample Preparation:
-
Dissolve the iodothiazole ester in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.
-
For ESI, dilute the stock solution to 1-10 µg/mL in the mobile phase. The addition of 0.1% formic acid is recommended to promote protonation for positive ion mode.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Injection: 1 µL of the sample solution is injected into the GC.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms) is typically suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: EI.
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
LC Conditions:
-
Column: A C18 reversed-phase column is generally a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: ESI (positive ion mode is recommended for initial analysis).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
MS/MS: For fragmentation studies, use collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped to observe a range of fragment ions.
-
Conclusion
The mass spectral fragmentation of iodothiazole esters can be rationally predicted by considering the established behaviors of their constituent functional groups. Electron Ionization is expected to yield rich fragmentation spectra, providing deep structural insights through cleavages of the ester group, the carbon-iodine bond, and the thiazole ring itself. Electrospray Ionization, coupled with tandem mass spectrometry, will be invaluable for confirming the molecular weight and probing specific fragmentation pathways through controlled collision-induced dissociation.
By employing the comparative approaches and experimental protocols detailed in this guide, researchers can confidently elucidate the structures of novel iodothiazole esters and accelerate their research and development efforts.
References
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2025). ResearchGate. [Link]
-
Electron ionization. (n.d.). Wikipedia. [Link]
- Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1454-1459.
-
Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]
-
ELECTRON IONIZTION IN MASS SPECTROSCOPY. (n.d.). SlideShare. [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
-
Electron Ionization. (2022). Chemistry LibreTexts. [Link]
-
Mass spectrum of 1-iodobutane. (n.d.). Doc Brown's Chemistry. [Link]
-
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. (2017). ResearchGate. [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2019). Wiley Online Library. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. [Link]
-
Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). GCMS.com. [Link]
- Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 815-819.
-
Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. (2000). ResearchGate. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. [Link]
-
Assigning the ESI mass spectra of organometallic and coordination compounds. (2019). Wiley Online Library. [Link]
-
A Review of Recent Trends in Electrospray Ionization-Mass Spectrometry for the Analysis of Metal-Organic Ligand Complexes. (2017). ResearchGate. [Link]
-
Practical approaches to the ESI-MS analysis of catalytic reactions. (2014). Wiley Online Library. [Link]
-
CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (2023). ResearchGate. [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]
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A Researcher's Guide to the Synthesis, Crystallization, and Structural Analysis of Ethyl 2-Halo-4-methylthiazole-5-carboxylates
This guide, therefore, provides a comprehensive roadmap for the synthesis, crystallization, and subsequent crystallographic analysis of the chloro, bromo, and iodo derivatives of ethyl 4-methylthiazole-5-carboxylate. We will delve into the causality behind the experimental choices, present self-validating protocols, and provide a comparative framework based on the analysis of structurally related compounds.
The Significance of Halogen Substitution in Thiazole Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of a halogen atom at the 2-position of the ethyl 4-methylthiazole-5-carboxylate core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, the nature of the halogen (Cl, Br, or I) can influence intermolecular interactions in the solid state, such as halogen bonding, which can have profound effects on crystal packing and, consequently, on properties like solubility and dissolution rate. Obtaining high-quality single crystals of these halogenated derivatives is the first and most critical step in elucidating these structural nuances.
Synthesis of Ethyl 2-Halo-4-methylthiazole-5-carboxylates: A Two-Step Approach
The most efficient pathway to the target 2-halo compounds begins with the synthesis of a common precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by a Sandmeyer reaction to replace the amino group with the desired halogen.
Part 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-aminothiazole precursor. This reaction involves the condensation of an α-haloketone with a thiourea.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol (5 mL per gram of ethyl 2-chloroacetoacetate), add thiourea (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool slowly to room temperature with continuous stirring. This will induce the precipitation of the product as a white solid.
-
Purification: Collect the precipitated solid by filtration through a Büchner funnel, wash with cold ethanol, and dry under vacuum to afford ethyl 2-amino-4-methylthiazole-5-carboxylate.[1] The product is often of sufficient purity for the next step.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a convenient reflux temperature.
-
Slight Excess of Thiourea: Using a slight excess of thiourea ensures the complete consumption of the more expensive ethyl 2-chloroacetoacetate.
-
Slow Cooling for Crystallization: Slow cooling promotes the formation of well-defined crystals, leading to a purer product.
Part 2: Halogenation via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide via a diazonium salt intermediate.[2][3] This method is adaptable for heterocyclic amines like our precursor.
Experimental Protocol:
-
Diazotization:
-
Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a suitable mineral acid (e.g., HBr for bromination, HCl for chlorination) at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.
-
-
Halogenation:
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (CuBr for bromination, CuCl for chlorination; 1.2 eq) in the same mineral acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous nitrogen evolution will be observed.
-
For the iodo derivative, the addition of a potassium iodide solution is typically sufficient without the need for a copper catalyst.
-
-
Work-up and Isolation:
-
After the addition is complete and nitrogen evolution has ceased, warm the reaction mixture to room temperature and stir for an additional hour.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for preventing side reactions.
-
Copper(I) Catalyst: Copper(I) facilitates the reductive cleavage of the diazonium salt and the formation of the aryl radical, which then reacts with the halide.[4]
-
Acidic Conditions: The reaction is performed under acidic conditions to generate nitrous acid in situ from sodium nitrite and to keep the amino group protonated and soluble.
Crystallization and X-ray Data Acquisition Workflow
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach to screening various crystallization conditions is essential.
Experimental Protocol for Crystallization:
-
Solvent Selection: Start with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol).
-
Slow Evaporation: Dissolve a small amount of the purified compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.
-
Solvent/Anti-Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent at the bottom and a miscible anti-solvent (in which the compound is poorly soluble) carefully layered on top. Diffusion between the layers can induce crystallization at the interface.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
Workflow for Single-Crystal X-ray Diffraction Analysis:
The journey from a single crystal to a refined crystal structure follows a well-defined workflow.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Expected Crystal Structures
While the crystal structures for the title compounds are not publicly available, we can infer their likely structural features by examining closely related molecules that have been structurally characterized. A search of the Cambridge Structural Database (CSD) and other literature provides valuable comparative data.
For instance, the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate reveals key insights into how a brominated thiazole derivative can pack in the solid state.[5] Similarly, studies on other halogenated heterocycles provide a basis for predicting the influence of different halogens on intermolecular interactions.
Table 1: Crystallographic Data for Structurally Related Compounds
| Compound | Halogen | Space Group | Key Intermolecular Interactions |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate[5] | Br | P2₁/c | Halogen-π interactions, C-H···O hydrogen bonds |
| 2,4-Diacetyl-5-bromothiazole[6] | Br | P-1 | Intramolecular and intermolecular halogen bonding (Br···O) |
| Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate | I | P-1 | Lewis acid-base interactions (I···N) forming cyclamers |
Based on these and other related structures, we can anticipate the following for the ethyl 2-halo-4-methylthiazole-5-carboxylates:
-
Molecular Geometry: The thiazole ring is expected to be planar. The ethyl carboxylate group will likely exhibit some degree of rotational freedom, and its conformation will be influenced by crystal packing forces.
-
Intermolecular Interactions:
-
C-H···O and C-H···N Hydrogen Bonds: These weak hydrogen bonds are common in organic crystal structures and will likely play a significant role in the packing of all three derivatives.
-
π-π Stacking: The planar thiazole rings may engage in π-π stacking interactions.
-
Halogen Bonding: This will be a key differentiator between the three structures. The strength of the halogen bond generally increases from chlorine to iodine. We can expect to see C-X···O or C-X···N (where X = Cl, Br, I) interactions, which will influence the overall packing motif. The iodo derivative is most likely to exhibit strong and directional halogen bonds.
-
Conclusion
This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of ethyl 2-chloro-, 2-bromo-, and 2-iodo-4-methylthiazole-5-carboxylates. While the definitive crystal structure data for these compounds awaits experimental determination, the protocols and comparative analysis presented here offer a clear and scientifically grounded path for researchers to obtain this valuable information. The elucidation of these structures will undoubtedly contribute to a deeper understanding of structure-property relationships in this important class of pharmaceutical intermediates and aid in the future design of novel therapeutics.
References
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. Retrieved February 12, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Sandmeyer Reaction. (2025). J&K Scientific LLC. Retrieved February 12, 2026, from [Link]
- Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. (1959). Google Patents.
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]
-
(PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-iodo-4-methylthiazole-5-carboxylate
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 2-iodo-4-methylthiazole-5-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. As a halogenated heterocyclic compound, this substance requires specific disposal protocols that adhere to strict regulatory standards.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
Ethyl 2-iodo-4-methylthiazole-5-carboxylate is an organic compound containing an iodine atom, which classifies it as a halogenated organic substance .[1][2] Halogenated compounds are of particular concern for environmental health and safety due to their potential for persistence in the environment and the formation of toxic byproducts upon improper disposal or incineration.[3][4] Therefore, the cardinal rule for the disposal of this compound is strict segregation from non-halogenated chemical waste streams.[2][5] Mixing these waste types can lead to complex and costly disposal procedures and may pose a significant environmental hazard.[4]
Core Principles of Disposal: A Step-by-Step Protocol
The proper disposal of Ethyl 2-iodo-4-methylthiazole-5-carboxylate is a systematic process that begins the moment the chemical is used. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
1. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Ethyl 2-iodo-4-methylthiazole-5-carboxylate, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Safety Goggles: Protect your eyes from potential splashes.
-
Lab Coat: A chemical-resistant lab coat will protect your skin and clothing from contamination.
-
Nitrile Gloves: Wear compatible chemical-resistant gloves to prevent skin contact.[1]
2. Waste Segregation: The Cornerstone of Proper Disposal
As a halogenated organic compound, Ethyl 2-iodo-4-methylthiazole-5-carboxylate must be collected in a designated "Halogenated Organic Waste" container.[1][2]
-
Never mix halogenated waste with non-halogenated organic waste.[3][5]
-
Do not dispose of this chemical down the drain.[1][8] This is strictly prohibited as it can interfere with wastewater treatment processes and harm aquatic life.
-
Solid and liquid waste should be collected in separate, clearly marked containers.
3. Container Management: Secure and Compliant Storage
Proper container management is essential to prevent leaks, spills, and accidental exposure.
-
Use appropriate containers: Waste containers should be made of a material compatible with the chemical. Typically, these are high-density polyethylene (HDPE) or glass bottles.
-
Labeling is critical: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[9][10] The label must include:
-
The full chemical name: "Ethyl 2-iodo-4-methylthiazole-5-carboxylate"
-
The concentration or percentage of each component if it is a mixture.
-
The date the waste was first added.
-
Appropriate hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
-
Keep containers closed: Waste containers must be kept tightly sealed except when adding waste.[5] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
4. Satellite Accumulation Areas (SAAs): Designated Waste Collection Points
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[8]
-
Once a waste container is full, it must be moved to a central storage area within three days.[8]
5. Final Disposal: Professional Handling is Key
The ultimate disposal of Ethyl 2-iodo-4-methylthiazole-5-carboxylate must be handled by a licensed and certified hazardous waste disposal company.[11][12]
-
Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste.
-
Ensure all paperwork and manifests are completed accurately to maintain a clear chain of custody for the waste from "cradle to grave."
Emergency Procedures: Preparedness is Paramount
In the event of a spill or accidental exposure, a swift and informed response is crucial.
-
Spills:
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek medical attention and have the Safety Data Sheet (SDS) for the chemical available.
-
Quick Reference Guide
| Aspect | Guideline | Rationale |
| Chemical Class | Halogenated Organic Compound | Contains iodine, requiring special disposal to prevent environmental persistence and toxic byproducts.[1][2] |
| Primary Disposal Route | Designated "Halogenated Organic Waste" container | Prevents contamination of other waste streams and ensures proper final disposal.[3][4][5] |
| Prohibited Disposal | Sink/Drain Disposal | Can damage aquatic ecosystems and interfere with wastewater treatment.[1][8] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against potential skin and eye irritation and chemical splashes.[1][11] |
| Waste Container Labeling | "Hazardous Waste" with full chemical name, date, and hazard warnings | Ensures clear identification and safe handling by all personnel.[9][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Complies with regulations and ensures safe, localized storage of hazardous waste.[8][10] |
Disposal Decision Workflow
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.fr [fishersci.fr]
- 7. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. chemcia.com [chemcia.com]
- 12. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Ethyl 2-iodo-4-methylthiazole-5-carboxylate
Executive Safety Summary
Ethyl 2-iodo-4-methylthiazole-5-carboxylate (CAS: 53137-15-8) is a halogenated heterocyclic ester commonly used as a pharmaceutical intermediate.[1] While specific toxicological data for this exact derivative is limited, its structural analogs (iodothiazoles and thiazole esters) dictate a Level 2 Biosafety / Chemical Hazard approach.
Immediate Hazard Profile:
-
Primary Risks: Severe Eye Irritation (H319), Skin Irritation (H315), Respiratory Tract Irritation (H335).[2][3]
-
Sensitization Warning: The iodine substituent increases lipophilicity and reactivity, elevating the risk of contact dermatitis and respiratory sensitization compared to non-halogenated thiazoles.
-
Physical State: Solid (Powder/Crystalline). Dust generation is the primary exposure vector.
Risk Assessment & Biological Rationale
As scientists, we do not follow safety rules blindly; we understand the mechanism of harm.
| Structural Feature | Physiological Risk | Mitigation Strategy |
| Iodine Moiety (C-I Bond) | Sensitization & Alkylation: Alkyl/Aryl iodides are good leaving groups.[1] They can potentially alkylate biological macromolecules (DNA/Proteins), leading to sensitization or toxicity. | Double Gloving: Required to prevent micro-permeation. |
| Thiazole Ring | Bioactivity: Thiazoles are pharmacophores found in many drugs (e.g., epothilones, clomethiazole). Treat as "biologically active" until proven otherwise. | Containment: All open handling must occur within a fume hood. |
| Ethyl Ester | Hydrolysis: Can hydrolyze to the corresponding acid and ethanol upon contact with mucosal moisture, causing local irritation. | Moisture Control: Store in desiccated conditions; wear face protection. |
Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for handling >10 mg of substance.
A. Respiratory Protection[3][4][5][6][7]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): If weighing requires removal from the hood (not recommended) or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]
-
Rationale: Simple N95 masks offer no protection against organic vapors released if the compound decomposes or hydrolyzes.
-
B. Dermal Protection (Hands)
Standard 4-mil nitrile gloves are insufficient for prolonged contact with halogenated heterocycles.
-
Protocol: Double Gloving (Outer: Nitrile 5 mil minimum; Inner: Latex or Nitrile).
-
Breakthrough Logic: Halogenated compounds can permeate thin nitrile in <15 minutes. The air gap between two gloves provides a critical diffusion barrier.
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
C. Ocular & Face Protection[4][6][8][9][10][11]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Standard safety glasses with side shields are not acceptable. Powder drift can bypass side shields and react with eye moisture.
Operational Workflows
Experiment Phase 1: Weighing & Transfer
-
Static Control: Use an antistatic gun or ionizer bar before opening the vial. Thiazole powders are often electrostatic and will "jump" onto gloves/sleeves.
-
Draft Shield: Use a balance draft shield inside the fume hood.
-
Solvent Selection: Dissolve immediately after weighing. Avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance skin permeability of the solute. Use EtOAc or Alcohols if chemistry permits.
Experiment Phase 2: Reaction & Synthesis
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. Iodine-carbon bonds can be photosensitive or thermally labile; exclusion of O2/moisture prevents degradation into more toxic byproducts (e.g., free iodine).
-
Temperature Control: Do not overheat. Thermal decomposition may release Iodine vapor (
), which is corrosive and toxic.
Experiment Phase 3: Spill Management
Scenario: 500mg powder spill on benchtop.
-
Evacuate: Clear the immediate 3-meter radius.
-
PPE Upgrade: Don double gloves and respiratory protection (if outside hood).
-
Containment: Cover spill with a wet paper towel (dampened with water/surfactant) to prevent dust aerosolization. Do not dry sweep.
-
Neutralization: Wipe area with a 5% Sodium Thiosulfate solution (neutralizes potential free iodine liberation) followed by soap and water.
Waste Disposal Logistics
Crucial Rule: Do NOT mix with general organic waste if the waste stream is incinerated at low temperatures.
| Waste Category | Specification | Labeling Requirement |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1] | "Hazardous Solid Waste: Halogenated Organics (Iodine)" |
| Liquid Waste | Mother liquors, reaction solvents. | "Halogenated Organic Solvent Waste" (Do not mix with Acid Waste) |
| Sharps | Needles/Syringes used for transfer. | "Chemically Contaminated Sharps" |
Visualized Safety Workflow
The following diagram illustrates the critical decision pathways for handling this compound, ensuring no step is skipped.
Figure 1: Decision matrix for routine handling versus emergency spill response for halogenated thiazoles.
References
-
PubChem. (n.d.). Ethyl 2,4-dimethylthiazole-5-carboxylate (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Washington State University. (n.d.). Laboratory Safety: Handling Halogenated Solvents and Organics. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
